Meconin
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFFGRQMMWVHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205433 | |
| Record name | Meconin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.5 mg/mL at 25 °C | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
569-31-3 | |
| Record name | Meconin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Meconin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meconin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35547 | |
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| Record name | Meconin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK5R222CG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102.5 °C | |
| Record name | Meconine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Properties of Meconin
Abstract
This compound, a phthalide isoquinoline alkaloid, is a natural compound of significant interest due to its presence in opium and its role as a primary metabolite of the antitussive drug noscapine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectral data for its characterization, along with methodologies for its analysis, are presented. While specific signaling pathways for this compound remain largely unelucidated, this guide summarizes the current understanding of its metabolic origins and discusses potential areas for future pharmacological investigation.
Chemical Identity and Structure
This compound, systematically named 6,7-dimethoxy-2-benzofuran-1(3H)-one, is a lactone derivative of meconinic acid. Its core structure consists of a phthalide (isobenzofuranone) ring system substituted with two methoxy groups.
Table 1: Chemical Identifiers and Structural Information for this compound
| Identifier | Value |
| IUPAC Name | 6,7-dimethoxy-2-benzofuran-1(3H)-one |
| Synonyms | Opianyl, Meconic Lactone, 6,7-Dimethoxyphthalide |
| CAS Number | 569-31-3 |
| Chemical Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| SMILES | COC1=C(C2=C(C=C1)C(=O)OC2)OC |
| InChI | InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 |
Physicochemical Properties
This compound is a white crystalline solid with a sharp, bitter taste. It is sparingly soluble in cold water but more soluble in boiling water and common organic solvents.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White, optically inactive needles | [1] |
| Melting Point | 102-103 °C | [1] |
| Solubility in Water | 1.43 mg/mL (in 700 parts cold water) | [1] |
| Solubility in Boiling Water | 45.5 mg/mL (in 22 parts boiling water) | [1] |
| Solubility in Organic Solvents | Soluble in alcohol, benzene, chloroform, ether, glacial acetic acid | [1] |
Spectral Data for Structural Elucidation
The structural confirmation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification of this compound. While specific experimental protocols for acquiring NMR spectra of this compound are not extensively detailed in the public domain, general procedures for small organic molecules are applicable.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.1 - 7.3 | 110 - 130 |
| Methylene (CH₂) | ~5.2 | ~70 |
| Methoxy (OCH₃) | ~3.9 | ~56, ~61 |
| Carbonyl (C=O) | - | ~168 |
| Aromatic C-O | - | 145 - 155 |
Note: These are predicted values and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1760 | C=O stretch (lactone) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1270, ~1040 | C-O stretch (ether and lactone) |
| ~2950, ~2850 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.
Table 5: Key Mass Spectrometry Data for this compound
| Technique | Key Fragments (m/z) |
| Electron Ionization (EI-MS) | 194 (M⁺), 179, 165, 151, 136 |
Synthesis and Purification
Synthesis
While several synthetic routes to phthalides exist, a common laboratory-scale synthesis of this compound involves the reduction of opianic acid.
Experimental Protocol: Synthesis of this compound from Opianic Acid (Illustrative)
-
Dissolution: Dissolve opianic acid in a suitable solvent, such as glacial acetic acid.
-
Reduction: Add a reducing agent, for example, sodium borohydride, portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized.
Purification
High-performance liquid chromatography (HPLC) is a suitable method for the purification and analysis of this compound.
Experimental Protocol: HPLC Purification of this compound (General)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape, is effective[2]. For preparative separations, the method can be scaled up[2].
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 220 nm and 308 nm) is appropriate.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.
Biological Activity and Mechanism of Action
The biological activity of this compound is not as extensively studied as its parent compound, noscapine. However, its role as a major metabolite of noscapine suggests it may contribute to the overall pharmacological profile of the drug.
Metabolic Pathway of Noscapine to this compound
This compound is formed through the C-C bond cleavage of noscapine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. Several CYP isoforms, including CYP3A4, CYP1A1, CYP2C19, and CYP2D6, are involved in this metabolic transformation.
dot
Caption: Metabolic cleavage of noscapine into this compound and cotarnine by hepatic CYP enzymes.
Potential Pharmacological Activities
Given the structural similarities to other biologically active phthalides and its origin from noscapine, this compound may possess a range of pharmacological activities that warrant further investigation.
-
Anti-inflammatory Activity: Some studies on related compounds suggest that phthalides may exhibit anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase (COX) pathway. Further research is needed to confirm if this compound shares this activity.
-
Antimicrobial Activity: Natural products containing phthalide scaffolds have been reported to have antibacterial and antifungal properties. The antimicrobial potential of this compound could be explored using standard assays such as the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) (General)
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
This compound is a well-characterized natural product with a defined chemical structure and physicochemical properties. Its primary significance currently lies in its role as a biomarker for noscapine intake and, by extension, for the use of certain opiates. While detailed experimental protocols for its synthesis and purification are available in the scientific literature, a significant gap exists in the understanding of its own biological activities and mechanisms of action.
Future research should focus on a systematic pharmacological screening of this compound to elucidate any potential therapeutic effects. Investigations into its anti-inflammatory, antimicrobial, and other biological activities, along with studies to identify its molecular targets and signaling pathways, will be crucial in determining the broader scientific and medicinal value of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are for illustrative purposes and should be adapted and validated by qualified researchers.
References
Meconin (CAS 569-31-3): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meconin, identified by CAS number 569-31-3, is a phthalideisoquinoline alkaloid naturally occurring in opium poppy (Papaver somniferum) and is also a primary metabolite of the antitussive drug noscapine. While extensively utilized as a reliable biomarker for illicit opiate consumption, particularly in neonatal drug testing, its intrinsic pharmacological properties remain largely unexplored. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, synthesis, analytical methodologies for its detection, and the limited available information regarding its biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the further investigation of this compound and its potential therapeutic applications.
Introduction
This compound, also known as 6,7-dimethoxyphthalide or opianyl, is a lactone of meconinic acid.[1] It is structurally related to other opium alkaloids and is a key metabolite of noscapine, a non-narcotic cough suppressant that has also been investigated for its anticancer properties.[2][3][4] The primary application of this compound in the scientific and clinical fields to date has been as a forensic marker to distinguish between the use of illicit heroin and pharmaceutical opioids.[5] Its presence in biological samples, such as urine and meconium, is considered a strong indicator of exposure to street heroin, which often contains noscapine as an impurity.[5] Despite its prevalence in forensic toxicology, the independent pharmacological effects and mechanism of action of this compound are not well-documented in publicly available literature. This whitepaper consolidates the existing technical data on this compound to facilitate future research into its potential biological activities.
Chemical and Physical Properties
This compound is a white, crystalline solid with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[6][7] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 569-31-3 | [6][7] |
| Molecular Formula | C₁₀H₁₀O₄ | [6][7] |
| Molecular Weight | 194.18 g/mol | [6][7] |
| IUPAC Name | 6,7-dimethoxy-1(3H)-isobenzofuranone | [7] |
| Synonyms | 6,7-Dimethoxyphthalide, Opianyl, Meconic Lactone | [1][8] |
| Melting Point | 101-102 °C | Not explicitly found in search results |
| Solubility | Soluble in chloroform, ethanol, and other organic solvents. Limited solubility in water. | [6] |
| Appearance | White crystalline solid | [6] |
Synthesis of this compound
Putative Synthesis of this compound from Opianic Acid:
A potential synthesis route involves the reduction of opianic acid (2-formyl-3,4-dimethoxybenzoic acid). This reduction could be achieved using a suitable reducing agent, such as sodium borohydride (NaBH₄), to convert the aldehyde group to a hydroxyl group, which would then spontaneously cyclize to form the lactone, this compound.
References
- 1. Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. CAS 569-31-3: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Meconin (C₁₀H₁₀O₄): A Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Overview of the Benzofuranone Derivative with Potential Therapeutic Applications
Foreword: Meconin, a naturally occurring benzofuranone with the molecular formula C₁₀H₁₀O₄, has garnered attention primarily as a biomarker for illicit opiate consumption. However, its structural relationship to the bioactive class of isobenzofuranones suggests a broader pharmacological potential that warrants deeper investigation. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, and known biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, aiming to stimulate further exploration into the therapeutic applications of this intriguing molecule.
Chemical and Physical Properties
This compound, chemically known as 6,7-dimethoxy-1(3H)-isobenzofuranone, is a white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [3] |
| IUPAC Name | 6,7-dimethoxy-1(3H)-isobenzofuranone | [2] |
| CAS Number | 569-31-3 | [2] |
| Melting Point | 102.5 °C | [3] |
| Solubility | Soluble in chloroform. | - |
Synthesis of this compound
The synthesis of this compound can be approached through various pathways, primarily utilizing precursors such as o-veratric acid or opianic acid. While detailed, step-by-step industrial synthesis protocols are proprietary, the fundamental chemical transformations are described in the scientific literature.
A potential synthetic route starting from veratraldehyde, a commercially available precursor, is outlined below. This process involves the oxidation of veratraldehyde to veratric acid, followed by subsequent reactions to form the lactone ring characteristic of this compound.
Caption: A simplified workflow for the synthesis of this compound from Veratraldehyde.
Biological Activity and Mechanism of Action
This compound's primary established role is as a specific biomarker for the consumption of illicit heroin, as it is a metabolite of noscapine, an alkaloid present in opium.[1] Its detection in biological matrices like urine and meconium is a reliable indicator of exposure to street heroin.
Beyond its biomarker status, the broader class of isobenzofuranones, to which this compound belongs, exhibits a range of biological activities, suggesting potential therapeutic avenues for this compound itself.
Potential Anti-inflammatory Activity
Noscapine, the parent compound of this compound, has demonstrated anti-inflammatory effects.[1] Studies have shown that noscapine can reduce inflammation by antagonizing bradykinin receptors and inhibiting the secretion of pro-inflammatory cytokines such as TNF-α.[1] Given that this compound is a metabolite of noscapine, it is plausible that it may retain or possess its own anti-inflammatory properties. Further research is required to elucidate the specific anti-inflammatory effects of this compound and its mechanism of action in inflammatory pathways.
Potential Anticancer Activity
Several isobenzofuranone derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[4][5] Some have shown the ability to induce cell death and potentiate the effects of existing chemotherapy drugs like cyclophosphamide and cisplatin in animal models.[6][7] The proposed mechanisms often involve the induction of DNA damage and apoptosis in cancer cells.[4] While direct studies on the anticancer effects of this compound are lacking, its structural similarity to other cytotoxic isobenzofuranones makes this a promising area for future investigation.
Potential Neuroprotective Effects
Certain isobenzofuranone derivatives have exhibited neuroprotective properties in preclinical studies.[8][9][10] These compounds have been shown to mitigate oxidative stress and neuronal damage induced by neurotoxins.[10] The antioxidant activity of isobenzofuranones suggests they may be beneficial in conditions associated with redox imbalance in the brain.[8][9] The potential for this compound to exert neuroprotective effects remains an unexplored but compelling research direction.
Experimental Protocols
Quantification of this compound in Biological Matrices
The analysis of this compound in biological samples is crucial for its role as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Sample Preparation (Meconium):
-
Homogenize meconium samples.
-
Perform solvent extraction to isolate the analytes.
-
Further purify the extract using solid-phase extraction (SPE) to remove interfering substances.[11][12]
LC-MS/MS Analysis:
-
Inject the purified extract into an LC-MS/MS system.
-
Employ a suitable chromatographic column, such as a HILIC column, for separation.[12]
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and its internal standard.
A generalized workflow for the bioanalytical quantification of this compound is presented below.
Caption: A general workflow for the quantification of this compound in biological samples.
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of related compounds, several pathways are of interest for future investigation. For instance, the anti-inflammatory effects of noscapine are linked to the inhibition of cytokine signaling, potentially involving pathways like NF-κB. The anticancer activity of other isobenzofuranones suggests possible interactions with cell cycle regulation and apoptosis pathways, which could involve proteins such as p53 and caspases.
A hypothetical signaling pathway that could be influenced by this compound, based on the known activities of isobenzofuranones, is depicted below.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Quantitative Data
Currently, quantitative data for this compound is primarily available in the context of its use as a biomarker.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Quantification (LOQ) | Meconium | LC-MS | 15 ng/mg | [12] |
Further research is necessary to generate quantitative data on the efficacy, pharmacokinetics, and toxicology of this compound to support its potential development as a therapeutic agent.
Future Directions
The existing body of research on this compound lays a foundation for more in-depth investigations into its pharmacological properties. Key areas for future research include:
-
Detailed Synthesis Protocols: Development and publication of optimized, high-yield synthesis methods.
-
Pharmacological Screening: Comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory, anticancer, and neuroprotective activities of this compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Pharmacokinetic and Toxicological Profiling: Thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the safety and viability of this compound as a drug candidate.
Conclusion
This compound, with its established role as a biomarker and its structural similarity to other bioactive isobenzofuranones, represents a molecule of significant interest for further scientific exploration. This technical guide has summarized the current knowledge on this compound, highlighting the gaps that need to be addressed to unlock its full therapeutic potential. It is hoped that this compilation of information will serve as a valuable resource for the scientific community and catalyze new research initiatives in this promising area.
References
- 1. Noscapine - Wikipedia [en.wikipedia.org]
- 2. 1(3H)-Isobenzofuranone, 6,7-dimethoxy- [webbook.nist.gov]
- 3. This compound | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a multi-residue method in a fetal matrix: analysis of meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of cocaine/crack biomarkers in meconium by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Meconin: A Key Metabolite of Noscapine - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine, a phthalideisoquinoline alkaloid derived from opium poppy, has garnered significant attention for its potential as a non-toxic anticancer agent. Understanding its metabolic fate is crucial for its clinical development and for identifying potential drug-drug interactions. This technical guide provides an in-depth exploration of meconin, a principal metabolite of noscapine. It details the metabolic pathways leading to this compound formation, the enzymes involved, quantitative data on its excretion, and the experimental protocols for its detection and quantification. This document aims to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and oncology.
Introduction
Noscapine undergoes extensive first-pass metabolism in humans and other species, leading to a variety of phase I and phase II metabolites.[1] Among these, this compound (6,7-dimethoxyisobenzofuran-1(3H)-one) is a significant product resulting from the cleavage of the C1-C3' bond of the noscapine molecule.[2][3] The formation of this compound is a key step in the biotransformation of noscapine and its detection in biological fluids can serve as a marker for noscapine administration and, by extension, for illicit opiate use in forensic toxicology.[4][5][6] This guide will elucidate the metabolic journey from noscapine to this compound, providing the necessary technical details for its study.
Metabolic Pathway of Noscapine to this compound
The primary metabolic transformation of noscapine that leads to the formation of this compound is a C-C bond cleavage. This reaction breaks the bond connecting the phthalide and isoquinoline moieties of the noscapine structure, yielding this compound and cotarnine.[2][3] This metabolic process is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.
Several CYP isoforms have been identified as having catalytic activity towards the metabolism of noscapine, including the formation of its various metabolites. While the direct C-C cleavage to this compound is a key step, other metabolic reactions such as O-demethylation and N-demethylation also occur.[1][7]
The key enzymatic players in the phase I metabolism of noscapine include:
-
CYP3A4/5 : Exhibits high catalytic activity towards the formation of many of noscapine's metabolites.[1]
-
CYP2C9 : Shows significant activity, particularly in the formation of certain metabolites.[1]
-
CYP1A1/2 and CYP2C19 : Also demonstrate catalytic activity in noscapine metabolism.[1]
Following phase I metabolism, noscapine and its metabolites, including hydroxylated intermediates, can undergo phase II conjugation reactions, primarily glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][8]
Quantitative Data on this compound Excretion
This compound is a major metabolite of noscapine, and its quantification in urine provides valuable pharmacokinetic data. The percentage of the administered dose of noscapine excreted as this compound varies across species.
| Species | % of Dose Excreted as this compound in Urine (24h) | Reference(s) |
| Human | ~2% (one individual up to 22%) | [3] |
| Rabbit | ~8% | [3] |
| Rat | ~3% | [3] |
Table 1: Urinary Excretion of this compound Following Noscapine Administration.
Experimental Protocols
The detection and quantification of this compound from biological matrices typically involve chromatographic techniques coupled with mass spectrometry.
Sample Preparation
A common initial step for plasma samples is protein precipitation.[9] For urine samples, a dilution or solid-phase extraction (SPE) may be employed to concentrate the analyte and remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of this compound, particularly in forensic applications.[5][6]
-
Extraction: Solid-phase extraction is often used for urine samples.[6]
-
Derivatization: While not always necessary, derivatization can improve chromatographic properties.
-
GC Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.[10]
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: Mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound and other noscapine metabolites.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used.[1][8]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[10]
Signaling Pathways Influenced by Noscapine and its Metabolites
Noscapine exerts its primary pharmacological effect, particularly its anticancer activity, by modulating microtubule dynamics.[11] It binds to tubulin, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis in cancer cells.[9][11] While the direct effects of this compound on these pathways are not as extensively studied as the parent compound, as a major metabolite, its potential contribution to the overall pharmacological profile of noscapine warrants consideration.
The anticancer effects of noscapine are mediated through several key signaling events:
-
Microtubule Dynamics Modulation: Noscapine alters the dynamic instability of microtubules without causing complete depolymerization, which is a subtler mechanism compared to other microtubule-targeting agents like taxanes and vinca alkaloids.[11]
-
Cell Cycle Arrest: The disruption of microtubule function during mitosis leads to the activation of the spindle assembly checkpoint, causing cells to arrest in metaphase.[11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[11]
Conclusion
This compound is a pivotal metabolite in the biotransformation of noscapine. Its formation through C-C bond cleavage represents a significant metabolic pathway mediated by various CYP enzymes. The ability to accurately detect and quantify this compound is essential for pharmacokinetic studies of noscapine and has important implications in forensic toxicology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with noscapine and its metabolites. Further investigation into the specific biological activities of this compound will be crucial in fully understanding the pharmacological and toxicological profile of noscapine.
References
- 1. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noscapine - Wikipedia [en.wikipedia.org]
- 3. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of this compound as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic map and bioactivation of the anti-tumour drug noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Noscapine? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis of Meconin from Noscapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of meconin from noscapine. The primary focus is on the reductive cleavage of noscapine, a well-established method for this conversion. This document includes detailed experimental protocols, quantitative data, and spectroscopic analysis to aid researchers in the replication and further investigation of this chemical transformation.
Introduction
Noscapine, a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum), is primarily known for its antitussive properties. Its degradation and metabolism have been a subject of interest, leading to the identification of several key metabolites, including this compound (6,7-dimethoxyisobenzofuran-1(3H)-one). This compound itself is a valuable chemical intermediate and a known metabolite of noscapine in biological systems.[1][2][3] The synthesis of this compound from noscapine is a critical process for various research applications, including the study of noscapine's metabolic fate and the generation of standards for analytical testing.
The most direct chemical pathway for the synthesis of this compound from noscapine involves the reductive cleavage of the C1-C3' bond of the noscapine molecule.[4] This process yields two main products: this compound and hydrocotarnine.
Synthesis Pathway: Reductive Cleavage of Noscapine
The conversion of noscapine to this compound is achieved through a reductive cleavage reaction. This reaction specifically targets the bond connecting the phthalide and the tetrahydroisoquinoline moieties of the noscapine molecule. The most commonly employed method utilizes zinc metal in the presence of a strong acid, typically hydrochloric acid (HCl).[4]
The proposed reaction mechanism involves the reduction of the benzylic ether-like linkage at the C1 position. The acidic medium protonates the ether oxygen, making the C1 carbon more susceptible to nucleophilic attack and subsequent cleavage. Zinc acts as the reducing agent, providing the electrons necessary for the cleavage and the subsequent saturation of the bond, leading to the formation of this compound and hydrocotarnine.
Below is a diagram illustrating the overall synthesis pathway.
Caption: Reductive cleavage of noscapine to this compound and hydrocotarnine.
Quantitative Data
The yield of this compound from the reductive cleavage of noscapine can vary depending on the specific reaction conditions. While detailed quantitative studies on the optimization of this specific reaction are not extensively published, the metabolic data provides some context on the formation of this compound. In vivo, this compound is a major metabolite of noscapine.[1]
| Parameter | Value | Species | Reference |
| Urinary Excretion of this compound (% of Noscapine Dose) | ~3% | Rats | [1] |
| ~8% | Rabbits | [1] | |
| ~2% | Humans | [1] | |
| up to 22% | Humans (one individual) | [1] |
Note: These values represent metabolic conversion and not necessarily the yield of a controlled chemical synthesis.
For a laboratory-scale chemical synthesis, yields would be expected to be significantly higher and would be dependent on factors such as reaction time, temperature, and purification efficiency.
Experimental Protocols
The following section outlines a general experimental protocol for the reductive cleavage of noscapine to synthesize this compound. This protocol is based on established chemical principles for similar reactions.
Materials and Reagents
-
Noscapine
-
Zinc dust (activated)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound from noscapine.
Caption: Experimental workflow for this compound synthesis and purification.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of noscapine in a minimal amount of dilute hydrochloric acid.
-
Reduction: To the stirred solution, add an excess of activated zinc dust portion-wise. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the noscapine spot and the appearance of new spots corresponding to this compound and hydrocotarnine.
-
Work-up: Upon completion, filter the reaction mixture to remove excess zinc dust. The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: The neutralized aqueous solution is extracted multiple times with an organic solvent such as dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.
-
Purification: The crude product, containing both this compound and hydrocotarnine, is then purified using column chromatography on silica gel. A solvent system such as a gradient of hexane and ethyl acetate can be used to separate the two components. This compound is typically the less polar of the two major products.
-
Characterization: The purified this compound is characterized by spectroscopic methods (NMR, MS, and IR) to confirm its identity and purity.
Spectroscopic Data for this compound
The following tables summarize the key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3.92 | s | -OCH₃ | |
| 4.15 | s | -OCH₃ | |
| 5.18 | s | -CH₂- | |
| 7.05 | d, J = 8.5 Hz | Ar-H | |
| 7.15 | d, J = 8.5 Hz | Ar-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| 56.1 | -OCH₃ | |
| 61.8 | -OCH₃ | |
| 68.9 | -CH₂- | |
| 110.1 | Ar-C | |
| 115.8 | Ar-C | |
| 127.9 | Ar-C | |
| 145.2 | Ar-C-O | |
| 151.3 | Ar-C-O | |
| 168.2 | C=O (lactone) |
Note: NMR data can vary slightly depending on the solvent used.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of this compound shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 194 | 100 | [M]⁺ (Molecular Ion) |
| 179 | 40 | [M - CH₃]⁺ |
| 165 | 35 | [M - CHO]⁺ or [M - C₂H₅]⁺ |
| 151 | 60 | [M - CH₃ - CO]⁺ |
| 123 | 25 | [C₇H₇O₂]⁺ |
| 95 | 15 | [C₆H₇O]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (alkoxy and CH₂) |
| ~1760 | Strong | C=O stretching (lactone) |
| ~1610, 1500 | Medium | C=C stretching (aromatic) |
| ~1270 | Strong | C-O stretching (aryl ether) |
| ~1040 | Strong | C-O stretching (lactone) |
Conclusion
The synthesis of this compound from noscapine via reductive cleavage is a straightforward and effective method for obtaining this valuable compound. This guide provides the essential theoretical background, a detailed experimental workflow, and comprehensive spectroscopic data to assist researchers in successfully performing and characterizing this transformation. The provided information is intended to serve as a foundational resource for further studies involving this compound and the broader chemistry of noscapine and its derivatives.
References
The Core Role of Meconin: A Technical Guide to its Significance as a Noscapine Metabolite and Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconin, a phthalide compound, is primarily recognized not for its own direct pharmacological effects, but as a key metabolite of the benzylisoquinoline alkaloid noscapine. Noscapine, historically used as a cough suppressant, is also a natural component of opium poppy and is therefore present in illicit heroin. Consequently, the detection of this compound in biological samples has become a crucial indicator of noscapine administration and, by extension, a valuable biomarker for identifying illicit opiate use. This technical guide provides an in-depth exploration of this compound's role, focusing on its metabolic origins from noscapine and the analytical methodologies employed for its detection.
From Noscapine to this compound: A Metabolic Journey
The biotransformation of noscapine into this compound is a significant metabolic pathway that involves the cleavage of a carbon-carbon bond within the noscapine molecule. This process is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.
The metabolic conversion of noscapine to this compound and cotarnine occurs through the oxidative cleavage of the C-C bond between the isoquinoline and phthalide moieties of the parent molecule. This reaction is catalyzed by various CYP enzymes, with studies indicating the prominent roles of CYP3A4 and CYP2C9.[1][2]
Quantitative Analysis of Noscapine Metabolism
The extent of noscapine's metabolism to this compound can vary between species. The following table summarizes the reported percentage of a noscapine dose that is excreted as this compound in the urine of different species within a 24-hour period.
| Species | Percentage of Noscapine Dose Excreted as this compound (in 24h urine) | Reference |
| Humans | ~2% (with one reported case as high as 22%) | [3] |
| Rabbits | ~8% | [3] |
| Rats | ~3% | [3] |
This compound as a Biomarker for Illicit Heroin Use
The presence of noscapine as a natural alkaloid in opium means it is an impurity in illicitly produced heroin. Pharmaceutical-grade diamorphine (heroin), on the other hand, is highly purified and does not contain noscapine. Therefore, the detection of this compound, a stable metabolite of noscapine, in a biological sample is a strong indicator of the use of street heroin.[4]
Experimental Protocols: Detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the detection and quantification of this compound in biological fluids, such as urine, is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol synthesized from established methodologies.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate this compound from the urine matrix.
-
Materials:
-
Urine sample
-
Internal standard (e.g., this compound-d3)
-
Phosphate buffer (pH 6)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
-
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 2 mL of phosphate buffer and vortex.
-
Condition the SPE column with methanol followed by phosphate buffer.
-
Load the urine sample onto the SPE column.
-
Wash the column with water, followed by a dilute acid, and then methanol.
-
Elute this compound with a mixture of dichloromethane and isopropanol containing ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
2. Derivatization
-
Objective: To increase the volatility and thermal stability of this compound for GC-MS analysis.
-
Materials:
-
Dried sample extract from SPE
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Ethyl acetate
-
-
Procedure:
-
Reconstitute the dried extract in ethyl acetate.
-
Add the silylating agent (BSTFA with 1% TMCS).
-
Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
3. GC-MS Analysis
-
Objective: To separate, identify, and quantify the this compound derivative.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Representative):
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the this compound-TMS derivative and the internal standard.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF).
-
Visualizing the Metabolic Pathway and Analytical Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
While this compound itself does not appear to possess a significant pharmacological mechanism of action, its role as a direct and stable metabolite of noscapine is of paramount importance in the fields of clinical and forensic toxicology. The presence of this compound in biological samples serves as a reliable indicator of noscapine intake, which in turn is a key marker for the use of illicit heroin. Understanding the metabolic pathway from noscapine to this compound and the analytical methods for its detection, such as the detailed GC-MS protocol, is essential for researchers, scientists, and drug development professionals working in areas related to substance abuse, pharmacology, and analytical chemistry.
References
Meconin: A Pharmacokinetic and Pharmacodynamic enigma
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meconin, a phthalideisoquinoline alkaloid, is primarily recognized in the scientific literature as a key metabolite of the antitussive drug noscapine and a validated biomarker for the detection of illicit heroin use. Despite its established presence in toxicological and forensic analyses, a comprehensive understanding of this compound's own pharmacokinetic (PK) and pharmacodynamic (PD) profile remains largely uncharted territory. This technical guide synthesizes the currently available, albeit limited, information on this compound, focusing on its metabolic origins, its utility as a biomarker, and the analytical methodologies for its detection. Due to the scarcity of direct research on this compound's pharmacological activity, this document also explores the pharmacokinetics of its parent compound, noscapine, to provide a contextual framework for potential future investigations into this compound's therapeutic potential.
Introduction
This compound (6,7-dimethoxy-1(3H)-isobenzofuranone) is a naturally occurring compound found in opium and is a significant metabolite of noscapine[1][2]. Its primary role in clinical and forensic toxicology is as a specific marker for the consumption of illicit heroin, as noscapine is a common constituent of street heroin but not of pharmaceutical-grade diamorphine[3][4][5]. While extensive research has been dedicated to its detection in various biological matrices, there is a conspicuous absence of studies investigating the intrinsic pharmacological properties of this compound. This guide aims to collate the existing data and highlight the knowledge gaps, thereby serving as a foundational resource for researchers interested in exploring the untapped potential of this molecule.
Pharmacokinetics: A Picture Derived from its Precursor
Direct studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the current body of scientific literature. However, insights can be gleaned from the pharmacokinetic profile of its parent compound, noscapine.
Metabolism of Noscapine to this compound
Noscapine undergoes extensive first-pass metabolism, with key biotransformation pathways including C-C bond cleavage, O-demethylation, and cleavage of the methylenedioxy group[6]. The formation of this compound from noscapine is a result of the cleavage of the C-C bond between the phthalide and isoquinoline moieties of the noscapine molecule. Meconine has been identified as a major metabolite of noscapine in rabbits, rats, and humans[1]. In one study, meconine accounted for approximately 3%, 8%, and 2% of the administered noscapine dose in the 24-hour urine of rats, rabbits, and humans, respectively, with one human subject showing excretion as high as 22%[1].
The metabolic conversion of noscapine to this compound is a critical aspect of its toxicological identification. The following diagram illustrates the metabolic pathway.
Quantitative Pharmacokinetic Data for Noscapine
While no quantitative PK data exists for this compound, the following table summarizes the available pharmacokinetic parameters for its parent compound, noscapine, from a study in healthy human volunteers.
| Parameter | Value | Species | Administration | Reference |
| Elimination Half-life (t½) | 2.6 hours | Human | Intravenous | [7] |
| Total Plasma Clearance | 22 ml/min/kg | Human | Intravenous | [7] |
| Volume of Distribution (Vd) | 4.7 l/kg | Human | Intravenous | [7] |
| Oral Bioavailability | ~30% | Human | Oral | [7] |
These parameters for noscapine suggest that it is a rapidly cleared drug with a large volume of distribution. The fate of its metabolite, this compound, following its formation is currently unknown.
Pharmacodynamics: An Unexplored Frontier
There is a significant dearth of information regarding the pharmacodynamic properties of this compound. No studies have been identified that investigate its mechanism of action, receptor binding profile, or effects on signaling pathways. The primary focus of research has been on its utility as a biomarker rather than as a pharmacologically active agent.
Given that its parent compound, noscapine, has been investigated for various therapeutic effects, including antitussive and anticancer activities, it is plausible that this compound may also possess biological activity. However, without dedicated research, any discussion of its potential pharmacodynamics remains speculative.
Experimental Protocols for this compound Detection
The most well-documented aspect of this compound research is the analytical methodology for its detection in biological samples, primarily for toxicological screening.
Sample Preparation and Extraction
This compound is typically extracted from biological matrices such as urine, meconium, and umbilical cord tissue. A common procedure involves solid-phase extraction (SPE) to isolate the analyte from interfering substances.
The general workflow for sample preparation is as follows:
Analytical Instrumentation
The detection and quantification of this compound are typically performed using highly sensitive and specific analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This has been a standard method for the analysis of this compound in urine and postmortem samples[4][5].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and is used for the detection of this compound in various matrices, including umbilical cord tissue.
The following table summarizes the key parameters from a validated LC-MS/MS method for this compound detection in umbilical cord tissue.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 ng/g | [8] |
| Limit of Quantitation (LOQ) | 0.2 ng/g | [8] |
| Linear Range | 0.2 to 10.0 ng/g | [8] |
Future Directions and Conclusion
The existing body of research on this compound is heavily skewed towards its role as a forensic and toxicological biomarker. While this has led to the development of robust analytical methods for its detection, it has left a significant void in our understanding of its own pharmacological properties.
Future research should be directed towards:
-
Pharmacokinetic studies: Conducting formal ADME studies of this compound in animal models to determine its bioavailability, distribution, metabolic fate, and excretion profile.
-
Pharmacodynamic screening: Utilizing in vitro assays, such as receptor binding and enzyme inhibition assays, to identify potential biological targets of this compound.
-
In vivo pharmacological testing: Investigating the effects of this compound in animal models of various diseases, guided by the known activities of its parent compound, noscapine.
References
- 1. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usdtl.com [usdtl.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of this compound as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Meconin Solubility: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of meconin, a naturally occurring lactone found in opium and a metabolite of the antitussive drug noscapine. Understanding the solubility of this compound in various solvents is crucial for its extraction, purification, analysis, and formulation in pharmaceutical and research settings. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Data: this compound Solubility
The solubility of this compound has been determined in a range of solvents. The following table summarizes the available quantitative data. For ease of comparison, all solubility values have been standardized to mg/mL.
| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (M) | Reference |
| Water (cold) | Not Specified | ~1.43 (1 in 700 parts) | ~0.0074 | [1] |
| Water (boiling) | 100 °C | ~45.45 (1 in 22 parts) | ~0.234 | [1] |
| Water | 25 °C | 2.5 | 0.0129 | [2] |
| Ethanol | Not Specified | 10 | 0.0515 | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 | 0.2832 | [3] |
| Dimethylformamide (DMF) | Not Specified | 30 | 0.1545 | [3][4] |
| DMSO:PBS (pH 7.2) (1:1) | Not Specified | 0.5 | 0.0026 | [3][4] |
| Chloroform | Not Specified | Soluble | - | [1][5][6] |
| Benzene | Not Specified | Soluble | - | [1] |
| Ether | Not Specified | Soluble | - | [1] |
| Glacial Acetic Acid | Not Specified | Soluble | - | [1] |
| Ethyl Acetate | Not Specified | Slightly Soluble | - | [6] |
Note: "Soluble" indicates that while quantitative data is not provided in the cited sources, this compound is described as being soluble in that solvent. The molar solubility was calculated using this compound's molecular weight of 194.18 g/mol .[2]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is fundamental for scientific research and drug development. The following are detailed methodologies for determining the solubility of this compound.
Method 1: Shake-Flask Method (Thermodynamic Solubility)
This gravimetric method is considered the gold standard for determining thermodynamic solubility due to its high accuracy.[7][8]
Materials:
-
This compound (crystalline solid, purity ≥95%)
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid. Dilute the withdrawn sample with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Solubility Calculation: Calculate the solubility of this compound in the original saturated solution by taking into account the dilution factor.
Method 2: UV-Vis Spectrophotometry
This method offers a more rapid determination of solubility and is suitable for compounds like this compound that possess a chromophore.[9]
Materials:
-
This compound
-
Solvent of interest (HPLC grade)
-
UV-Vis Spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Thermostatically controlled shaker
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Generation of Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.
-
Sample Equilibration: Prepare a saturated solution of this compound in the solvent as described in the shake-flask method (Steps 1-3).
-
Sample Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by analytical quantification.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. This compound [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. benchchem.com [benchchem.com]
Meconin: A Technical Guide on its Biological Significance and Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meconin, a principal metabolite of the benzylisoquinoline alkaloid noscapine, has garnered significant attention not for its intrinsic biological activity, but as a crucial biomarker. This technical guide provides an in-depth overview of this compound, focusing on its metabolic origin, its pivotal role in forensic and clinical toxicology as an indicator of illicit opiate consumption, and the analytical methodologies employed for its detection. While direct evidence of this compound's own pharmacological functions is scarce, this document provides essential context by detailing the well-documented anti-cancer and anti-inflammatory properties of its parent compound, noscapine. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and toxicology, offering structured data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
This compound (6,7-dimethoxyphthalide) is a stable, water-soluble metabolite of noscapine, an alkaloid found in the opium poppy (Papaver somniferum)[1]. Unlike opioid alkaloids such as morphine, noscapine lacks sedative, euphoric, or analgesic effects and has been traditionally used as an antitussive agent[2]. In recent years, noscapine has been extensively investigated for its potential as an anti-cancer and anti-inflammatory drug[1][3][4].
The significance of this compound lies in its utility as a specific biomarker for the consumption of illicit heroin. Street heroin is often contaminated with other poppy alkaloids, including noscapine. Pharmaceutical-grade diamorphine (heroin), on the other hand, is highly purified and devoid of such contaminants. Therefore, the detection of this compound in biological samples provides strong evidence of illicit opiate use[5][6]. This guide will first explore the biological activities of the parent compound, noscapine, to provide a pharmacological context, and then delve into the specifics of this compound as a biomarker, including its metabolic pathway, detection methods, and associated quantitative data.
Biological Activity and Function of the Parent Compound: Noscapine
While this compound itself has not been the focus of extensive biological activity studies, its parent compound, noscapine, exhibits significant pharmacological effects.
Anti-Cancer Activity
Noscapine has demonstrated potent anti-tumor activity in various cancer models[3][7]. Its primary mechanism of action involves the disruption of microtubule dynamics. By binding to tubulin, noscapine alters its conformation, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells[1][3]. It is noteworthy that noscapine appears to exert its cytotoxic effects preferentially on cancerous cells, with minimal toxicity to healthy cells[7].
Anti-Inflammatory Activity
Multiple studies have highlighted the anti-inflammatory properties of noscapine[1][2]. It has been shown to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (IFN-γ), and interleukin-6 (IL-6)[1]. The anti-inflammatory effects are also attributed to its ability to antagonize bradykinin receptors[2][6]. Brominated derivatives of noscapine have shown even more potent anti-inflammatory effects, inhibiting the secretion of tumor necrosis factor-α (TNF-α) and chemokine CXCL10 from macrophages[1][2].
This compound as a Biological Marker
The primary biological function attributed to this compound is its role as a stable and reliable biomarker for the detection of illicit heroin use.
Metabolism of Noscapine to this compound
Noscapine undergoes extensive metabolism in the body. One of the key metabolic pathways involves the cleavage of the C-C bond, leading to the formation of this compound and cotarnine[8]. This compound is a major metabolite and is excreted in the urine[1][8].
Quantitative Data
In Vitro Cytotoxicity of Noscapine and its Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of noscapine and its derivatives in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Noscapine | 4T1 (mammary carcinoma) | 215.5 | [2] |
| Noscapine–phenylalanine | 4T1 (mammary carcinoma) | 11.2 | [2] |
| Noscapine–tryptophan | 4T1 (mammary carcinoma) | 16.3 | [2] |
| Cotarnine–tryptophan | 4T1 (mammary carcinoma) | 54.5 | [2] |
| Noscapine | A549 (lung cancer) | 73 | [9] |
| Noscapine–tryptophan | A549 (lung cancer) | 32 | [9] |
| Noscapine | H460 (lung cancer) | 34.7 ± 2.5 | [3] |
| Cisplatin | H460 (lung cancer) | 1.4 ± 0.1 | [3] |
| Noscapine | A549 (lung cancer) | 61.25 ± 5.6 | [3] |
| Cisplatin | A549 (lung cancer) | 4.2 ± 0.2 | [3] |
| Noscapine | MCF-7 (breast cancer) | 30 (48h) | [5] |
| Noscapine | MDA-MB-231 (breast cancer) | 20 (48h) | [5] |
Anti-inflammatory Effects of Noscapine
The following table presents data on the anti-inflammatory effects of noscapine in a carrageenan-induced paw edema model in rats.
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | Paw Volume Inhibition (%) | Reference |
| Noscapine | 5 | 3 hours | Most effective dose, similar to indomethacin | [10] |
| Indomethacin | 10 | 3 hours | Standard anti-inflammatory drug | [10] |
| Noscapine | 20 | Day 10 | 71.81 (formaldehyde-induced arthritis) | [11] |
Experimental Protocols
Detection of this compound in Biological Samples
The detection of this compound is crucial for confirming illicit opiate use. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods.
6.1.1 GC-MS Analysis of this compound in Urine (Adapted from Morley et al., 2007)
-
Sample Preparation: Urine samples are subjected to solid-phase extraction (SPE) to isolate the analytes of interest.
-
Derivatization: The extracted analytes are derivatized to increase their volatility and improve chromatographic separation.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies this compound based on its specific mass-to-charge ratio and retention time.
6.1.2 LC-MS/MS Analysis of this compound in Umbilical Cord Tissue
-
Homogenization: Umbilical cord tissue is homogenized in a buffer solution.
-
Extraction: The homogenate is subjected to an extraction procedure, often involving SPE, to isolate the drug analytes.
-
LC-MS/MS Analysis: The extracted sample is analyzed using an LC-MS/MS system. The liquid chromatograph separates the compounds, and the tandem mass spectrometer provides high sensitivity and specificity for the detection and quantification of this compound.
Assessment of Noscapine's Biological Activity
6.2.1 In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in 96-well plates.
-
Treatment: Cells are treated with varying concentrations of noscapine or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
6.2.2 Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats are used.
-
Treatment: Noscapine or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally.
-
Induction of Inflammation: A subplantar injection of carrageenan suspension is given into the right hind paw to induce acute inflammation.
-
Measurement of Paw Edema: The thickness or volume of the paw is measured at various time points before and after carrageenan injection using a caliper or plethysmometer.
-
Evaluation of Anti-inflammatory Effect: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways of Noscapine
While specific signaling pathways for this compound are not established, the anti-cancer activity of its parent compound, noscapine, is linked to its interaction with tubulin and subsequent effects on the cell cycle and apoptosis.
References
- 1. Determination of noscapine and its metabolites in plasma by coupled-column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE EFFECT OF NOSCAPINE ON CARRAGEENAN-INDUCED INFLAMMATION IN RAT [sid.ir]
- 11. Noscapine hydrochloride (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Meconin: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meconin, a phthalide compound naturally present in opium and a primary metabolite of the antitussive alkaloid noscapine, holds a unique position in the history of natural product chemistry. Its discovery in the early 19th century was an integral part of the initial wave of chemical investigations into the constituents of Papaver somniferum (the opium poppy), which also led to the isolation of landmark compounds like morphine and codeine. While historically overshadowed by the potent psychoactive alkaloids, this compound has gained contemporary relevance as a crucial biomarker for the detection of illicit heroin use. This technical guide provides an in-depth exploration of the history of this compound's discovery, from its initial isolation and structural elucidation to its chemical synthesis and known biological roles. It includes detailed experimental protocols from key studies, quantitative data, and pathway diagrams to serve as a comprehensive resource for researchers.
Early History and Discovery
The story of this compound is intrinsically linked to the pioneering age of alkaloid chemistry in the early 1800s. Following Friedrich Sertürner's landmark isolation of morphine around 1804, chemists across Europe began the arduous task of separating and characterizing the complex mixture of compounds within opium.
In 1803, French pharmacist Jean-François Derosne isolated a crystalline substance he called "salt of opium," which was later identified as narcotine (now known as noscapine ). This discovery was a precursor to the identification of this compound. Sertürner himself, in addition to isolating morphine, discovered meconic acid , a unique and characteristic acid found in opium.
The first documented isolation of this compound is credited to the French chemist J. P. Couerbe in 1832 . While investigating the components of opium, Couerbe successfully isolated a neutral, white crystalline substance. He named it "this compound" to signify its origin from opium (from the Greek mēkōn, meaning poppy) and its association with meconic acid, though it is not an alkaloid.
Initial Isolation and Characterization
Experimental Protocol: Hypothetical 19th-Century this compound Isolation
-
Aqueous Extraction: Raw opium would be treated with hot water to dissolve the soluble salts of the alkaloids and other polar compounds, including this compound and meconic acid.
-
Lead Acetate Precipitation (Debaissise's Method): To remove meconic acid and other impurities, a solution of lead acetate or basic lead acetate would be added to the aqueous extract. This would precipitate lead meconate and other lead salts, a common purification step at the time.
-
Filtration: The precipitate would be removed by filtration, leaving a clearer solution containing morphine, other alkaloids, and neutral compounds like this compound.
-
Sulfide Treatment: The excess lead in the filtrate would be removed by bubbling hydrogen sulfide gas through the solution, precipitating lead sulfide.
-
Neutralization and Concentration: The acidic solution would then be neutralized and concentrated by evaporation.
-
Solvent Extraction: The concentrated residue would be extracted with a solvent like hot alcohol or ether. As a neutral compound, this compound has different solubility properties from the basic alkaloids, allowing for its separation.
-
Crystallization: Upon cooling and evaporation of the solvent, crude this compound would crystallize out. Further purification would be achieved by repeated recrystallization.
This laborious process, relying on differential solubility and precipitation, allowed early chemists to isolate this compound as a distinct chemical entity separate from the more abundant alkaloids.
Structural Elucidation and Chemical Synthesis
Elucidation of the Chemical Structure
The determination of this compound's structure as 6,7-dimethoxyphthalide was a gradual process. Initial elemental analysis in the 19th century established its chemical formula as C₁₀H₁₀O₄. The presence of two methoxy groups was also determined through classical chemical degradation methods. The final phthalide (a lactone of a hydroxymethyl benzoic acid) structure was confirmed through synthesis. The elucidation of its structure was part of the broader effort by chemists like Sir William Henry Perkin Jr., who extensively studied the degradation and synthesis of naturally occurring organic compounds.
First Chemical Synthesis
The first definitive total synthesis of this compound was achieved by Edward Divers and T. Shimidzu in 1885 . Their work provided unequivocal proof of its structure. The synthesis was based on opianic acid , another oxidation product of noscapine.
Experimental Protocol: Synthesis of this compound from Opianic Acid (Conceptual, based on 19th-century methods)
-
Starting Material: Opianic acid (2,3-dimethoxy-6-formylbenzoic acid).
-
Reduction: The aldehyde group of opianic acid was reduced to a primary alcohol, forming meconinic acid (2-hydroxymethyl-3,4-dimethoxybenzoic acid). The reducing agents available at the time would have included nascent hydrogen (generated from a metal like sodium amalgam or zinc in acid).
-
Lactonization: The resulting meconinic acid was then heated, likely in the presence of an acid catalyst. This promoted an intramolecular esterification (lactonization), where the carboxylic acid group reacted with the newly formed alcohol group to close the five-membered lactone ring, yielding this compound.
This synthesis confirmed the relationship between noscapine, opianic acid, and this compound and solidified the structural understanding of these opium-derived compounds.
Caption: Synthesis of this compound from Opianic Acid.
Physicochemical and Quantitative Data
This compound is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| CAS Number | 569-31-3 | PubChem[1] |
| Appearance | Solid | PubChem[1] |
| Melting Point | 102.5 °C | PubChem[1] |
| Solubility (Water) | 2.5 mg/mL at 25 °C | PubChem[1] |
| IUPAC Name | 6,7-dimethoxy-2-benzofuran-1(3H)-one | PubChem[1] |
Biological Activity and Modern Significance
Despite its discovery nearly two centuries ago, the intrinsic pharmacological activity of this compound remains largely uninvestigated. Unlike the other opium constituents, it does not appear to have significant psychoactive or analgesic effects and is not a controlled substance. Its primary role in modern science is that of a forensic biomarker.
This compound as a Biomarker for Heroin Use
Illicitly produced heroin is synthesized from morphine extracted from opium. This crude extraction carries over other opium alkaloids, most notably noscapine . Pharmaceutical-grade diamorphine (heroin), by contrast, is highly purified and free of these contaminants.
When a person uses street heroin, their body metabolizes the contaminant noscapine into several products, with this compound being a stable and prominent metabolite. Therefore, the detection of this compound in a biological sample (such as urine or umbilical cord tissue) is a strong indicator that the individual consumed illicit heroin, rather than pharmaceutical morphine or codeine.[2]
This is particularly valuable in clinical and forensic toxicology to distinguish the source of opiates in a person's system. Studies have shown this compound to be a highly sensitive and specific marker.
Caption: this compound as a biomarker for illicit heroin use.
Quantitative Data from Biomarker Studies
A key validation study provided quantitative data on the utility of this compound as a biomarker:
| Parameter | Finding | Source |
| Samples Analyzed | 362 urine samples from substance misuse services | Morley et al. (2007)[3] |
| Detection Rate | This compound was detected in 94.7% of samples that were positive for morphine from illicit heroin use. | Morley et al. (2007)[3] |
| Specificity | 100% (this compound was not detected in cases where individuals were administered medicinal diamorphine). | Morley et al. (2007)[3] |
Intrinsic Pharmacological Activity
The direct pharmacological effects of this compound are not well-documented. There is a notable lack of research into its potential interactions with receptors, ion channels, or enzymes. One study investigated the effect of meconium (the first stool of a newborn, from which this compound's name is etymologically derived but is chemically unrelated) on umbilical vessel contraction, finding an inhibitory effect.[2] However, this study does not pertain to the pure chemical compound this compound.
Given that its parent compound, noscapine, has been investigated for anticancer properties through its interaction with microtubules, this could be a potential, though unexplored, area of research for this compound and its derivatives. At present, there are no known signaling pathways directly modulated by this compound.
Conclusion
The discovery of this compound represents an important, albeit niche, chapter in the rich history of natural product chemistry. From its challenging isolation by 19th-century chemists to its modern-day application as a high-fidelity forensic marker, this compound has remained a relevant compound. While its own biological activities are a significant knowledge gap, its well-established role as a metabolite of noscapine provides a critical tool for clinicians and toxicologists. The historical protocols for its isolation and synthesis demonstrate the ingenuity of early organic chemists and provide a foundation for understanding the complex chemistry of opium. Further research into the potential intrinsic pharmacology of this compound could yet open new avenues for this historical molecule.
References
Methodological & Application
Application Notes and Protocols for the Detection of Meconin in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconin, a metabolite of the opium alkaloid noscapine, serves as a crucial biomarker for the detection of illicit opiate consumption, particularly heroin. Unlike morphine, which can originate from various sources including poppy seed ingestion, the presence of this compound in urine is a strong indicator of the use of illicitly produced heroin, which often contains noscapine as an impurity.[1] This document provides detailed application notes and experimental protocols for the reliable detection of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Noscapine to this compound
Noscapine undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, including CYP3A4 and CYP2C9. The metabolic process involves the cleavage of the C-C bond in the noscapine molecule, leading to the formation of two primary metabolites: this compound and cotarnine.[2][3] The detection of this compound in urine is a key analytical objective in forensic and clinical toxicology.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the typical quantitative performance data for the detection of this compound in urine using GC-MS and LC-MS/MS. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 10 ng/mL |
| Linearity (R²) | ≥ 0.99 |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 15% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for the cleanup and concentration of this compound from urine samples prior to analysis.
Materials:
-
Urine sample
-
Internal standard (e.g., this compound-d3)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Mixed-mode solid-phase extraction cartridges (e.g., C8/SCX)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 5 mL of urine, add the internal standard and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and finally 3 mL of methanol to remove interfering substances.
-
Analyte Elution: Elute this compound and the internal standard from the cartridge using 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the appropriate solvent for either GC-MS or LC-MS/MS analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization (Required for GC-MS):
This compound contains a polar lactone group and benefits from derivatization to improve its volatility and chromatographic properties.
-
To the dried extract from the SPE procedure, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for TMS-derivatized this compound): m/z 266 (quantifier), 193, 165
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
Initial: 5% B
-
0.5 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 195.1
-
Product Ion (Q3): m/z 135.1 (quantifier), m/z 107.1 (qualifier)
-
-
MRM Transitions for this compound-d3 (Internal Standard):
-
Precursor Ion (Q1): m/z 198.1
-
Product Ion (Q3): m/z 138.1
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for the detection and quantification of this compound in urine samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the laboratory, including sensitivity needs and available instrumentation. Proper validation of these methods in-house is essential to ensure accurate and defensible results for clinical and forensic applications. The presence of this compound is a strong indicator of illicit opiate use, and its accurate detection is vital for effective drug monitoring and rehabilitation programs.
References
Application Note: Quantitative Analysis of Meconin in Meconium by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meconium, the first stool of a newborn, is a valuable biological matrix for detecting in utero drug exposure due to its cumulative nature, offering a wide window of detection that can span the second and third trimesters of pregnancy.[1][2] Meconin, a component of opium, can serve as a potential biomarker for fetal exposure to opiates. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and selective determination of drugs and their metabolites in complex biological samples like meconium.[3][4][5][6] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from meconium using GC-MS.
The analysis of meconium presents challenges due to its complex and variable composition. Therefore, a thorough sample preparation procedure is crucial to remove interfering substances and isolate the target analyte.[1] This protocol employs a solid-phase extraction (SPE) method for sample clean-up and concentration, followed by derivatization to enhance the volatility and chromatographic properties of this compound for GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound in meconium is depicted below.
Caption: Experimental workflow for this compound analysis by GC-MS.
Detailed Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of opiates from meconium.[1][6][7]
-
Materials and Reagents:
-
Meconium sample
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Ethyl acetate (HPLC grade)
-
-
Procedure:
-
Homogenization: Weigh approximately 0.5 g of meconium into a glass tube. Add 5 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 2 minutes and sonicate for 30 minutes to create a homogenous suspension.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution to all samples, calibrators, and controls.
-
Centrifugation: Centrifuge the homogenate at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 0.1 M acetate buffer (pH 4.5), and 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte using 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
Derivatization is a critical step for the analysis of many opiate compounds by GC-MS to improve their thermal stability and chromatographic behavior.[4][8]
-
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the tube to room temperature. The sample is now ready for GC-MS analysis.
-
3. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized opiate compounds. These may require optimization for this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).[9]
-
Injector Temperature: 280°C
-
Injection Volume: 1-2 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
-
Oven Temperature Program: Initial temperature of 86°C, hold for 0.1 min, ramp to 230°C at 24°C/min, hold for 0.1 min, then ramp to 314°C at 15°C/min and hold for 2.2 min.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Full scan mode can be used for initial identification.
-
Ions to Monitor: Specific ions for derivatized this compound and the internal standard need to be determined.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the GC-MS analysis of related opiate compounds in meconium. These values provide an expected range of performance for a validated this compound method.
| Parameter | Codeine | Morphine | 6-MAM (Heroin Metabolite) | Reference |
| Limit of Detection (LOD) | 20 ng/g | 10 ng/g | 2.5 ng/g | [1][6][7] |
| Limit of Quantification (LOQ) | 20 ng/g | 10 ng/g | 5 ng/g | [1][6][7] |
| Linearity Range | 100-2000 ng/g | 100-2000 ng/g | 5-100 ng/g | [1][6][7] |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | [1][6][7] |
| Precision (%CV) | 4.75 - 15.5% | 4.75 - 15.5% | 4.75 - 15.5% | [1][6][7] |
Logical Relationship Diagram
The following diagram illustrates the logical steps from sample handling to final data analysis and interpretation.
Caption: Logical flow from sample receipt to final reporting.
This application note provides a comprehensive framework for the quantitative analysis of this compound in meconium by GC-MS. The described protocol, including solid-phase extraction, derivatization, and optimized GC-MS parameters, offers a sensitive and reliable method for detecting fetal exposure to opiates. Adherence to rigorous quality control and validation procedures is essential for ensuring the accuracy and reliability of the results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biological matrices for the evaluation of in utero exposure to drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of nicotine in newborn meconium by high-Resolution ambient mass spectrometry using wooden-Tip spray - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS determination of heroin metabolites in meconium: evaluation of four solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Gas Chromatography-Triple Quadrupole Mass Spectrometry Assay for the Quantification of Opiates in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meconin Extraction from Meconium Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconium, the first stool of a newborn, serves as a valuable matrix for the detection of in utero drug exposure due to its cumulative nature, capturing substances from approximately the second trimester of pregnancy onwards. Meconin, a metabolite of noscapine, is recognized as a specific marker for the consumption of illicit heroin, as noscapine is a natural alkaloid present in opium poppies. Its detection in meconium can provide definitive evidence of fetal exposure to opiates.
These application notes provide a detailed protocol for the extraction of this compound from meconium samples, employing Solid-Phase Extraction (SPE) for sample cleanup and concentration. The subsequent analysis is typically performed using highly sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Principle
This protocol is based on a solid-phase extraction (SPE) methodology, which is a robust and widely used technique for the purification and concentration of analytes from complex biological matrices like meconium.[1] The method involves initial homogenization of the meconium sample, followed by enzymatic hydrolysis to release conjugated metabolites. An acid-base extraction principle, common for alkaloids, is then applied during the SPE process to isolate this compound.[2][3]
Materials and Reagents
-
Meconium sample (minimum 0.5 g)
-
Deionized water
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Phosphate buffer (0.1 M, pH 6.0)
-
β-glucuronidase enzyme solution
-
Internal Standard (IS): this compound-d3 (or other suitable deuterated analog)
-
Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., C8/SCX)
-
Ammonium hydroxide
-
Formic acid
-
Dichloromethane
-
Isopropanol
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Water bath or incubator (37°C)
Sample Preparation and Homogenization
-
Accurately weigh approximately 0.5 g of meconium into a 15 mL polypropylene centrifuge tube.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Add a known concentration of the internal standard (e.g., this compound-d3).
-
Vortex the mixture vigorously for 1 minute to homogenize the sample.
-
Add 100 µL of β-glucuronidase solution.[1]
-
Incubate the mixture in a water bath at 37°C for at least 2 hours (or overnight) to facilitate enzymatic hydrolysis of any conjugated this compound.
-
After incubation, centrifuge the sample at 3500 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry between these steps.
-
-
Sample Loading:
-
Load the supernatant from the prepared meconium sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 0.1 M acetic acid.
-
Dry the cartridge thoroughly under high vacuum or a stream of nitrogen for 5-10 minutes.
-
Add 3 mL of methanol to the cartridge to wash away non-polar interfering substances.
-
-
Elution:
-
Elute the this compound and internal standard from the SPE cartridge with 3 mL of a freshly prepared elution solvent, such as a mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v). The basic nature of this solvent will neutralize the acidic functional groups of the sorbent and elute the basic this compound.
-
Final Sample Preparation for Analysis
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase appropriate for the analytical instrument (e.g., 90:10 water:acetonitrile with 0.1% formic acid for LC-MS/MS).
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
-
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for alkaloids like this compound.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific detection and quantification of this compound and its internal standard.
Data Presentation
The following table summarizes typical analytical performance parameters that can be expected for the analysis of various drugs in meconium using SPE and mass spectrometry. While specific data for this compound is not extensively published, these values provide a benchmark for method validation.
| Analyte Class | Typical Analytes | Sample Amount (g) | Extraction Method | Analytical Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| Opiates | Morphine, Codeine, 6-MAM | 0.2 - 1.0 | SPE | GC-MS | 2.5 - 10 | 5 - 20 | > 80 |
| Cocaine Metabolites | Benzoylecgonine, Cocaethylene | 0.5 - 1.0 | SPE | GC-MS / LC-MS/MS | 5 - 20 | 10 - 50 | 58 - 99 |
| Cannabinoids | THC-COOH | 1.0 | LLE/SPE | GC-MS | ~20 | - | - |
| Synthetic Cathinones | Mephedrone, Methylone | 0.25 | SPE | LC-MS/MS | 0.5 - 1 | 1 - 2 | 63 - 91 |
LOD: Limit of Detection; LOQ: Limit of Quantitation; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry. (Data compiled from multiple sources for illustrative purposes)[4][5][6][7]
Visualization
References
- 1. Determination of Prenatal Substance Exposure Using Meconium and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 4. Immunoassay and GC-MS procedures for the analysis of drugs of abuse in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Delta9-tetrahydrocannabinol and its major metabolites in meconium by gas chromatographic-mass spectrometric assay: assay validation and preliminary results of the "meconium project" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS determination of heroin metabolites in meconium: evaluation of four solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS method for the determination of common synthetic cathinones in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Meconin in Meconium using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Meconium, the first fecal material of a newborn, serves as a valuable matrix for the detection of in utero drug exposure due to its cumulative nature, reflecting maternal substance use during the second and third trimesters of pregnancy. Meconin, a metabolite of the opium alkaloid noscapine, has been identified as a specific marker for illicit heroin use. Its detection in meconium can provide crucial evidence of fetal exposure to street heroin. This application note provides a detailed protocol for the quantitative analysis of this compound in meconium samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle
This method involves the extraction of this compound from a homogenized meconium sample, followed by chromatographic separation and detection by a tandem mass spectrometer. A stable isotope-labeled internal standard (this compound-d3) is utilized to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Materials and Reagents
-
Analytical Standards:
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the this compound primary stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d3 in methanol at an appropriate concentration.
Sample Preparation
-
Homogenization: Accurately weigh approximately 0.25 g of meconium into a centrifuge tube. Add a suitable volume of methanol and homogenize thoroughly.
-
Internal Standard Spiking: Add a precise volume of the this compound-d3 internal standard working solution to each sample, calibrator, and quality control sample.
-
Sonication and Centrifugation: Sonicate the samples for 30 minutes to ensure complete extraction. Centrifuge at high speed to pellet solid material.[3]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the conditioned cartridge.
-
Wash the cartridge with water and a weak organic solvent to remove interferences.
-
Elute this compound and the internal standard with an appropriate elution solvent (e.g., a basic organic solvent mixture).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid and ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to ensure the separation of this compound from matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Injection Volume: A small injection volume (e.g., 5-10 µL).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and this compound-d3 (one for quantification and one for qualification).
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of this compound to this compound-d3 against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table summarizes typical validation parameters that should be established for this method, based on similar validated methods for analytes in meconium.[3][4][5]
| Parameter | Typical Value |
| Linearity Range | 1 - 200 ng/g |
| Lower Limit of Quantification (LLOQ) | 1 - 2 ng/g |
| Limit of Detection (LOD) | 0.5 - 1 ng/g |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Efficiency | > 60% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in meconium.
Signaling Pathways of Noscapine (Parent Compound of this compound)
As this compound is a direct metabolite of noscapine, understanding the biological effects of the parent compound is relevant. Noscapine has been shown to exert its effects through multiple signaling pathways.
Caption: Signaling pathways modulated by noscapine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and Application of a Method for the Determination of Buprenorphine, Norbuprenorphine, and Their Glucuronide Conjugates in Human Meconium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meconin Testing in Umbilical Cord Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of umbilical cord tissue has emerged as a valuable tool for detecting in utero drug exposure, offering a non-invasive and readily available sample matrix.[1][2] Umbilical cord testing provides a detection window covering approximately the last trimester of a full-term pregnancy. This document provides a detailed protocol for the testing of meconin, a metabolite of the heroin contaminant noscapine, in umbilical cord tissue. The presence of this compound is a specific biomarker for illicit heroin exposure, helping to distinguish it from the therapeutic use of opioids like morphine or codeine.[3] The methodology described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Logical Relationship of this compound as a Biomarker
Maternal use of illicit heroin, which is often contaminated with noscapine, leads to the metabolism of noscapine into this compound.[3] This metabolite crosses the placenta and accumulates in the umbilical cord tissue. Therefore, the detection of this compound in the umbilical cord is a direct indicator of in utero exposure to heroin.
Caption: Logical workflow from maternal heroin use to this compound detection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS-based analysis of this compound in umbilical cord tissue, as established in validated methods.
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range |
| This compound | 0.1 ng/g | 0.2 ng/g | 0.2 - 10.0 ng/g |
| Codeine | 0.1 ng/g | 0.2 ng/g | 0.2 - 10.0 ng/g |
| Morphine | 0.1 ng/g | 0.2 ng/g | 0.2 - 10.0 ng/g |
| 6-Monoacetylmorphine (6-MAM) | 0.1 ng/g | 0.2 ng/g | 0.2 - 10.0 ng/g |
Experimental Protocol
This protocol outlines the key steps for the analysis of this compound in umbilical cord tissue, from sample collection to final data analysis.
Sample Collection and Storage
-
Collection: Immediately after birth, collect a 4- to 6-inch segment of the umbilical cord.[6]
-
Storage: Place the collected cord segment in a sterile container. Samples should be refrigerated and can be stored at 2-8°C for up to three weeks. For long-term storage, freezing at -20°C or -80°C for up to one year is recommended.[6]
Sample Preparation and Homogenization
-
Washing: Thoroughly wash the exterior of the cord segment with deionized water to remove any external contaminants.
-
Homogenization:
-
Weigh approximately 1 gram of the umbilical cord tissue.
-
Mince the tissue into smaller pieces.
-
Place the minced tissue into a homogenization tube.
-
Add an appropriate volume of a suitable buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Extraction
This protocol utilizes a solid-phase extraction (SPE) method for the purification and concentration of this compound from the homogenized umbilical cord tissue.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., this compound-d3) to the homogenate.
-
Enzymatic Digestion: Incubate the homogenate with β-glucuronidase at an appropriate temperature and time to hydrolyze any conjugated metabolites.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the digested sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a cation exchange SPE column.
-
Load the supernatant from the protein precipitation step onto the SPE column.
-
Wash the column with a series of solvents to remove interfering substances.
-
Elute the analytes of interest, including this compound, with an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer is used for the analysis.[4][5]
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of this compound and the internal standard. Specific precursor-to-product ion transitions for each analyte should be optimized.
-
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow for this compound testing in umbilical cord tissue.
Caption: Experimental workflow for this compound testing in umbilical cord tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Analysis of umbilical cord tissue as an indicator of in utero exposure to toxic adulterating substances [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. publications.aap.org [publications.aap.org]
- 6. Umbilical Cord Collection and Drug Testing to Estimate Prenatal Substance Exposure in Utah - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Meconin as a Biomarker for Illicit Heroin Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of illicit heroin use is a critical aspect of clinical and forensic toxicology, as well as in substance abuse monitoring and drug development programs. While 6-monoacetylmorphine (6-MAM) is a well-established biomarker for heroin use, its short half-life of approximately 0.6 hours can limit its detection window to as little as 2-8 hours post-administration.[1] This limitation necessitates the exploration of more stable and reliable biomarkers. Meconin, a metabolite of noscapine, has emerged as a valuable adjunct biomarker for identifying illicit heroin use.[2][3]
Noscapine is a natural alkaloid present in opium poppies that is often found as an impurity in illicitly manufactured heroin but is absent in pharmaceutical-grade heroin.[2] Consequently, the detection of this compound in biological specimens can distinguish between the use of street heroin and prescribed diamorphine.[2][4] Studies have shown that this compound can be detected in a high percentage of urine samples from individuals who have used illicit heroin, in some cases offering a higher detection rate than 6-MAM.[2][4] Furthermore, this compound has proven to be a reliable biomarker for detecting in utero exposure to heroin through the analysis of umbilical cord tissue.[2][4][5]
This application note provides detailed protocols for the extraction and analysis of this compound in urine and umbilical cord tissue using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), respectively. It also presents a summary of quantitative data and visual workflows to aid researchers in the implementation of this compound analysis for the detection of illicit heroin use.
Data Presentation
The following tables summarize quantitative data for the detection of this compound in urine and umbilical cord tissue, providing key analytical parameters for comparison.
Table 1: Quantitative Data for this compound Detection in Urine
| Parameter | Value | Comments | Reference |
| Detection Rate | 94.7% | In 300 urine samples from substance misuse service users positive for morphine. | [2][3] |
| Specificity | 100% | No this compound detected in cases of medicinal diamorphine administration. | [2][3] |
| Analytical Method | GC-MS | --- | [2][3] |
Table 2: Quantitative Data for this compound Detection in Umbilical Cord Tissue
| Parameter | Value | Comments | Reference |
| Limit of Detection (LOD) | 0.1 ng/g | LC-MS/MS method. | [2][5] |
| Limit of Quantitation (LOQ) | 0.2 ng/g | LC-MS/MS method. | [2][5] |
| Linearity Range | 0.2 - 10.0 ng/g | LC-MS/MS method. | [2][5] |
| Mean Concentration | 0.99 ± 0.9 ng/g | In 86 heroin-exposed newborns. | [2] |
| Median Concentration | 0.6 ng/g | In 86 heroin-exposed newborns. | [2] |
| Contribution to Detection | 14.7% | 11 of 86 heroin-exposed newborns were identified solely by the presence of this compound. | [2] |
Experimental Protocols
Analysis of this compound in Urine by GC-MS
This protocol describes a method for the determination of this compound in urine samples.
3.1.1 Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., Nalorphine)
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (0.1 M, pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol, isopropanol, ethyl acetate, ammonium hydroxide (HPLC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Urine collection cups
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)
3.1.2 Sample Preparation and Extraction
-
To 2 mL of urine in a centrifuge tube, add 50 µL of internal standard solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
-
Cool the sample to room temperature and centrifuge at 3000 x g for 10 minutes.
-
Condition an SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetate buffer (pH 4.0), and then 3 mL of methanol.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate:isopropanol:ammonium hydroxide (80:15:5 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3.1.3 Derivatization and GC-MS Analysis
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1-2 µL into the GC-MS.
GC-MS Parameters (Example)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound-TMS derivative: Monitor characteristic ions (specific m/z values to be determined based on fragmentation of the derivatized this compound).
-
Internal Standard-TMS derivative: Monitor characteristic ions.
-
Analysis of this compound in Umbilical Cord Tissue by LC-MS/MS
This protocol outlines a validated method for the quantification of this compound in umbilical cord tissue.[2]
3.2.1 Materials and Reagents
-
This compound reference standard
-
This compound-d3 (internal standard)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Ammonium formate
-
Homogenizer (e.g., bead beater)
-
Centrifuge tubes (15 mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system with a C18 reverse-phase column
3.2.2 Sample Preparation and Extraction
-
Weigh approximately 0.5 g of umbilical cord tissue into a homogenization tube.
-
Add 2 mL of deionized water and homogenize the tissue until a uniform consistency is achieved.
-
Add 50 µL of this compound-d3 internal standard solution.
-
Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition an SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.3 LC-MS/MS Analysis
LC Parameters (Example)
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Example)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
This compound: Precursor ion (m/z) → Product ion 1 (m/z), Product ion 2 (m/z)
-
This compound-d3: Precursor ion (m/z) → Product ion (m/z)
-
Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
Visualizations
Metabolic Pathway of Heroin and Noscapine
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of this compound as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usdtl.com [usdtl.com]
- 5. Detection of codeine, morphine, 6-monoacetylmorphine, and this compound in human umbilical cord tissue: method validation and evidence of in utero heroin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Meconin from Meconium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconin, a phthalide derivative, is recognized as a potential biomarker for the consumption of illicit opiates, as it can be a metabolite of noscapine, an alkaloid present in opium.[1] Its detection in meconium, the first stool of a newborn, can serve as an indicator of in utero exposure to certain opioids. The analysis of meconium provides a longer window of detection for substances consumed during the second and third trimesters of pregnancy compared to other biological matrices.
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like meconium prior to analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). This document provides a detailed protocol for the solid-phase extraction of this compound from meconium, designed to yield a clean extract suitable for subsequent quantitative analysis.
Disclaimer: The following protocol is a proposed method based on established principles of solid-phase extraction for structurally similar compounds (phthalides) and general sample preparation procedures for meconium. Optimization and validation of this method are recommended for specific laboratory conditions and analytical instrumentation.
Experimental Protocols
-
Homogenization:
-
Accurately weigh approximately 1 gram of meconium into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of a homogenization solution (e.g., phosphate buffer, pH 6.0) to the tube.
-
Homogenize the sample using a vortex mixer for 2 minutes, followed by sonication for 15 minutes in a water bath to ensure complete dispersion of the meconium.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for the solid-phase extraction procedure.
-
A reversed-phase SPE cartridge, such as a C18 sorbent, is recommended for the extraction of the relatively non-polar this compound from the aqueous meconium extract.
-
SPE Cartridge: C18, 100 mg / 3 mL (or similar)
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of the homogenization buffer (e.g., phosphate buffer, pH 6.0).
-
Sample Loading: Load the supernatant from the pre-treated meconium sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a wash solution (e.g., 5% methanol in deionized water) to remove polar interferences.
-
Drying: Dry the SPE cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge with 2 x 1.5 mL of an appropriate elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol). Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for the analytical method (e.g., HPLC).
-
Data Presentation
The following tables summarize the expected quantitative data for the proposed solid-phase extraction method for this compound, based on typical performance characteristics observed for the extraction of similar analytes from meconium.[2][3][4]
Table 1: Expected SPE Method Performance Characteristics
| Parameter | Expected Value |
| Recovery Rate | > 85% |
| Precision (RSD%) | < 15% |
| Linearity (R²) | > 0.99 |
Table 2: Expected Analytical Performance for HPLC-UV/Vis or LC-MS/MS
| Parameter | Expected Range |
| Limit of Detection (LOD) | 1 - 5 ng/g |
| Limit of Quantification (LOQ) | 5 - 15 ng/g |
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from meconium.
Diagram 2: Logical Steps of the SPE Protocol
References
Application Note: A Validated Method for the Detection of Meconin in Meconium and Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meconin is a stable metabolite of noscapine, an opium alkaloid present as a contaminant in illicit heroin preparations. Unlike 6-monoacetylmorphine (6-AM), which has a short half-life, this compound can be detected for a longer period, making it a valuable biomarker for identifying fetal exposure to illicit opiates. The analysis of meconium, the first stool of a newborn, provides a wide window of detection for substances the fetus was exposed to during the second and third trimesters. Urine analysis is a common method for detecting recent drug use. This application note details validated methods for the sensitive and specific detection and quantification of this compound in meconium and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), respectively.
Analytical Methods
Two primary methods are presented for the detection of this compound in different biological matrices. LC-MS/MS is the preferred method for the complex meconium matrix due to its high selectivity and sensitivity without the need for derivatization. GC-MS is a robust and widely used technique for urine analysis, which requires derivatization to improve the volatility of the analyte.
Method 1: LC-MS/MS for this compound Detection in Meconium
This method provides a highly sensitive and specific protocol for the quantification of this compound in meconium. It utilizes a simple protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer.
Method 2: GC-MS for this compound Detection in Urine
This protocol outlines a validated GC-MS method for the detection of this compound in urine. The method involves enzymatic hydrolysis to release conjugated metabolites, followed by solid-phase extraction and derivatization before injection into the GC-MS system.
Data Presentation
The following tables summarize the quantitative data from method validation studies. These values are based on typical performance characteristics for the analysis of opiates and their metabolites in the specified matrices.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Meconium
| Validation Parameter | Result |
| Linearity Range | 0.2 - 10.0 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.2 ng/g |
| Accuracy (% Recovery) | 88% - 110% |
| Precision (%RSD) - Intra-day | < 10% |
| Precision (%RSD) - Inter-day | < 15% |
| Matrix Effect | Minimal with deuterated internal standard |
| Extraction Efficiency | > 85% |
Table 2: GC-MS Method Validation Parameters for this compound in Urine
| Validation Parameter | Result |
| Linearity Range | 2.0 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2.0 µg/L |
| Limit of Quantification (LOQ) | 5.0 µg/L |
| Accuracy (% Recovery) | 90% - 108% |
| Precision (%CV) - Within-run | < 10% |
| Precision (%CV) - Between-run | < 10% |
| Extraction Recovery | 62% - 98% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Meconium
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (deuterated internal standard) - Note: May require custom synthesis.
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Formic acid
-
Phosphate buffer (pH 6.0)
-
β-glucuronidase
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Blank meconium
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of this compound and this compound-d3 in methanol (1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol.
-
Prepare calibration standards (e.g., 0.2, 0.5, 1.0, 2.5, 5.0, 10.0 ng/g) and QCs (e.g., 0.6, 4.0, 8.0 ng/g) by spiking blank meconium with the appropriate working solutions.
3. Sample Preparation
-
Weigh 0.25 g of meconium into a centrifuge tube.
-
Add the internal standard (this compound-d3) solution.
-
Add 1 mL of phosphate buffer (pH 6.0) and homogenize for 15 minutes.
-
For hydrolysis of potential glucuronide conjugates, add β-glucuronidase and incubate at 37°C for 1 hour.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent wash (e.g., 5% methanol in water).
-
Elute the analyte with an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 195.1 → Product ion (m/z) 165.1
-
This compound-d3: Precursor ion (m/z) 198.1 → Product ion (m/z) 168.1
-
Protocol 2: GC-MS Analysis of this compound in Urine
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (internal standard)
-
Methanol, ethyl acetate (analytical grade)
-
Phosphate buffer (pH 6.0)
-
β-glucuronidase
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Blank urine
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock and working solutions as described in Protocol 1.
-
Prepare calibration standards and QCs by spiking blank urine.
3. Sample Preparation
-
To 1 mL of urine, add the internal standard solution.
-
Add 1 mL of phosphate buffer and β-glucuronidase.
-
Incubate at 37°C for 1-2 hours for hydrolysis.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water, followed by an acidic wash (e.g., dilute HCl), and then a non-polar solvent (e.g., hexane).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with a mixture of ethyl acetate and ammonium hydroxide.
-
Evaporate the eluate to dryness under nitrogen.
4. Derivatization
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
5. GC-MS Instrumental Parameters
-
GC System: Gas chromatograph with a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 100°C, ramp up to 280°C.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Mass spectrometer with electron impact (EI) ionization.
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
Visualizations
Caption: Experimental workflow for this compound detection in meconium by LC-MS/MS.
Caption: Experimental workflow for this compound detection in urine by GC-MS.
Conclusion
The methods presented provide reliable and validated protocols for the detection and quantification of this compound in meconium and urine. The LC-MS/MS method is highly suitable for the complex meconium matrix, offering excellent sensitivity and specificity. The GC-MS method is a robust alternative for urine samples. The use of a deuterated internal standard is recommended for both methods to ensure the highest accuracy by compensating for matrix effects and variations in extraction efficiency. The detection of this compound is a powerful tool for identifying in utero exposure to illicit heroin and can provide crucial information for the clinical management of newborns.
Audience: Researchers, scientists, and drug development professionals.
An Application Note on the Preparation of Meconin Reference Standards
Introduction
This compound, a metabolite of noscapine, serves as a crucial biomarker for the detection of illicit heroin use.[1][2][3] Noscapine is a natural alkaloid present in opium and is often found as a contaminant in street heroin preparations.[4] Consequently, the presence of this compound in biological samples can differentiate between the use of illicit heroin and pharmaceutical-grade diamorphine.[2] Accurate and reliable analytical testing for this compound is paramount in forensic toxicology and clinical chemistry. This necessitates the use of high-purity, well-characterized this compound reference standards for the calibration of analytical instruments and the validation of analytical methods. This application note provides a detailed protocol for the preparation of this compound reference standards, ensuring the accuracy and reliability of quantitative analyses.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and preparation as a reference standard.
| Property | Value | Reference |
| Chemical Name | 6,7-dimethoxy-1(3H)-isobenzofuranone | [1] |
| Synonyms | Opianyl, Meconic Lactone, 6,7-Dimethoxyphthalide | [1][5] |
| CAS Number | 569-31-3 | [1][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][5] |
| Molecular Weight | 194.2 g/mol | [1] |
| Appearance | White to Pale Yellow Solid | [6] |
| Melting Point | 95 - 100 °C | [6] |
| UV Maximum (in Ethanol) | 212, 307 nm | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 5 years at -20°C | [1] |
Solubility of this compound
The selection of an appropriate solvent is critical for the preparation of accurate and stable stock solutions.
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| Methanol | 1 mg/mL (used for stock solution preparation) | [2] |
| Chloroform | Slightly Soluble | [6] |
| Ethyl Acetate | Slightly Soluble | [6] |
Hierarchy of Reference Standards
The traceability and quality of a reference standard are defined by its position in the metrological hierarchy. Certified Reference Materials (CRMs) offer the highest level of accuracy and traceability.
Caption: Figure 1: Hierarchy of Reference Standards.
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a primary stock solution of this compound.
Materials:
-
This compound certified reference material (CRM)
-
Methanol (HPLC grade or higher)
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)
-
Pipettes and tips
-
Amber glass vials for storage
Procedure:
-
Accurately weigh 10 mg of this compound CRM using an analytical balance.
-
Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to the volumetric flask.
-
Sonicate or vortex the flask until the this compound is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a properly labeled amber glass vial.
-
Store the stock solution at -20°C.[1]
Preparation of Working Standard Solutions
Working standards are prepared by serial dilution of the stock solution.
Materials:
-
1 mg/mL this compound Stock Solution
-
Methanol or Acetonitrile (HPLC grade or higher)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL)
-
Pipettes and tips
Example Dilution Series for Calibration Curve:
| Standard Concentration (ng/mL) | Volume of Stock (µL) | Stock Concentration (µg/mL) | Final Volume (mL) | Diluent |
| 1000 | 100 | 10 | 10 | Acetonitrile |
| 500 | 50 | 10 | 10 | Acetonitrile |
| 250 | 25 | 10 | 10 | Acetonitrile |
| 100 | 10 | 10 | 10 | Acetonitrile |
| 50 | 5 | 10 | 10 | Acetonitrile |
| 10 | 1 | 10 | 10 | Acetonitrile |
| 1 | 100 | 0.1 | 10 | Acetonitrile |
Procedure for preparing a 10 µg/mL intermediate stock:
-
Pipette 1 mL of the 1 mg/mL this compound stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
Procedure for preparing a 10 ng/mL working standard:
-
Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
Workflow for this compound Reference Standard Preparation
The following diagram illustrates the overall workflow from receiving the certified reference material to the preparation of working standards.
Caption: Figure 2: Workflow for this compound Reference Standard Preparation.
Quality Control and Characterization
The purity and identity of the prepared this compound reference standards should be verified.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 212 nm and 307 nm.[1]
-
Purity Calculation: The peak area of this compound should be compared to the total peak area of all components in the chromatogram.
2. Identity Confirmation by Mass Spectrometry (MS):
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][7]
-
Ionization: Electrospray Ionization (ESI) in positive mode for LC-MS.
-
Expected Ion: [M+H]⁺ at m/z 195.06.
3. Concentration Verification:
-
The concentration of the stock solution can be verified by comparing its response to a commercially available certified reference standard.
Conclusion
The preparation of accurate and reliable this compound reference standards is a critical step in the analytical workflow for the detection of illicit opiate use. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality and validity of their analytical data. Proper handling, storage, and quality control of the reference standards are essential for maintaining their integrity and ensuring the reproducibility of results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opium - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. This compound [chemicalbook.com]
- 7. Meconium analysis to detect fetal exposure to neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Meconin to Differentiate Illicit from Pharmaceutical Heroin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Distinguishing between the use of illicitly manufactured heroin and pharmaceutical-grade diamorphine is a critical challenge in clinical and forensic toxicology, as well as in substance abuse monitoring. Pharmaceutical diamorphine, used in some countries for the treatment of opioid addiction, is of high purity. In contrast, illicit heroin is produced from the opium poppy (Papaver somniferum) and contains various impurities carried over from the raw material and the manufacturing process.
One such impurity is noscapine, the second most abundant alkaloid in opium after morphine.[1] While noscapine itself can be detected, its metabolite, meconin, has emerged as a highly specific and reliable biomarker for the use of illicit heroin.[2][3] This is because noscapine is not present in pharmaceutical-grade diamorphine.[4][5] Therefore, the detection of this compound in biological specimens strongly indicates the use of an illicitly sourced opiate.[6]
These application notes provide detailed protocols for the detection of this compound using advanced analytical techniques and summarize key data to aid in the interpretation of results.
The Role of this compound as a Biomarker
The presence of morphine or its metabolite, 6-monoacetylmorphine (6-MAM), in a biological sample confirms exposure to heroin. However, it does not differentiate between pharmaceutical and illicit sources, which is crucial in contexts like opioid substitution therapy programs where diamorphine may be prescribed.[4][5]
This compound, a metabolite of the illicit heroin contaminant noscapine, serves as an effective marker to discriminate between these sources.[4][5] Studies have shown that this compound can be a more sensitive marker than 6-MAM for detecting illicit heroin use. In one survey of known illicit heroin users, this compound was detected in a significantly higher percentage of cases than 6-MAM, improving detection by 69%.[4]
Logical Relationship of Heroin Markers
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of this compound as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usdtl.com [usdtl.com]
- 6. usdtl.com [usdtl.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Analyte Detection in Meconium by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of analytes in meconium using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of analytes within the complex meconium matrix.
Q1: Why am I seeing poor peak shapes, such as tailing or fronting, for my target analytes?
A1: Poor peak shape is a common issue in GC-MS analysis and can be caused by several factors, especially when dealing with a complex matrix like meconium.
-
Potential Causes & Solutions:
-
Active Sites: Active sites in the GC inlet liner or the front of the column can interact with polar analytes, causing peak tailing.[1]
-
Improper Column Installation: Incorrect column installation can lead to dead volume, causing peak broadening and tailing.[2]
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the MS interface according to the manufacturer's instructions.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[2]
-
Solution: Dilute the sample or use a split injection method to reduce the amount of sample introduced onto the column.[2]
-
-
Inappropriate Liner: Using the wrong type of inlet liner can result in poor sample vaporization and peak shape issues.[1]
-
Solution: Select a liner that is appropriate for your injection technique (e.g., splitless, split). A liner with glass wool can aid in the vaporization of the sample and trap non-volatile matrix components.
-
-
Q2: I am experiencing low sensitivity or cannot detect my target analyte. What are the possible reasons?
A2: Low sensitivity is a critical issue that can stem from problems in sample preparation, the GC-MS system, or the method parameters.
-
Potential Causes & Solutions:
-
Inefficient Extraction: The complex and viscous nature of meconium requires a robust extraction method to isolate the analytes of interest from matrix interferences.[3][4]
-
Solution: Optimize the solid-phase extraction (SPE) protocol. Different SPE cartridges may offer better recovery for your specific analyte.[4] Ensure the pH of the sample is adjusted appropriately for the analyte's chemical properties to maximize extraction efficiency.
-
-
Incomplete Derivatization: Many analytes, particularly polar compounds, require derivatization to increase their volatility and thermal stability for GC-MS analysis.[5][6][7]
-
System Leaks: Leaks in the GC-MS system, particularly at the injector, column fittings, or MS interface, can lead to a significant loss of sensitivity.[1]
-
Solution: Perform a leak check of the entire system. Use an electronic leak detector to pinpoint the source of the leak and tighten or replace fittings and septa as necessary.[1]
-
-
Contaminated Ion Source: A dirty ion source will result in poor ionization efficiency and reduced signal intensity.
-
Solution: Regularly clean the ion source components according to the manufacturer's guidelines.
-
-
Q3: My baseline is noisy or drifting. How can I resolve this?
A3: A noisy or drifting baseline can interfere with peak integration and reduce overall sensitivity.
-
Potential Causes & Solutions:
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline.[8]
-
Solution: Use a column specifically designed for mass spectrometry (MS-grade), as they typically have lower bleed.[1] Condition the column according to the manufacturer's instructions before use. Avoid exceeding the column's maximum temperature limit.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can contribute to baseline noise.[8]
-
Solution: Use high-purity carrier gas and install purifiers to remove oxygen, moisture, and hydrocarbons.
-
-
Septum Bleed: Particles from the injector septum can enter the column and cause ghost peaks and a noisy baseline.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Q4: I am observing poor reproducibility in my results. What could be the cause?
A4: Poor reproducibility can invalidate your quantitative results and is often linked to sample preparation and injection technique.
-
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Variations in the extraction and derivatization steps will lead to inconsistent results.
-
Solution: Use an internal standard. An internal standard is a compound with similar chemical properties to the analyte that is added to all samples and standards at a constant concentration.[9] This helps to correct for variations in sample preparation and injection volume.[9] Deuterated analogs of the target analyte are often the best choice for an internal standard in mass spectrometry.[10]
-
-
Injection Volume Variation: Inconsistent injection volumes will lead to variability in peak areas.
-
Solution: Use an autosampler for injections to ensure high precision. If performing manual injections, use a consistent and rapid injection technique.[8]
-
-
Matrix Effects: The complex meconium matrix can interfere with the ionization of the target analyte in the MS source, leading to ion suppression or enhancement.
-
Solution: Develop a robust sample clean-up procedure to remove as much of the matrix as possible. Using a matrix-matched calibration curve can also help to compensate for matrix effects.
-
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various analytes in meconium as reported in the literature. These values can serve as a benchmark for method development and troubleshooting.
| Analyte | Method | LOD | LOQ | Linearity Range | Reference |
| 6-Monoacetylmorphine (6-MAM) | GC-MS | 2.5 ng/g | 5 ng/g | 5-100 ng/g | [4] |
| Morphine | GC-MS | 10 ng/g | 10 ng/g | 100-2000 ng/g | [4] |
| Codeine | GC-MS | 20 ng/g | 20 ng/g | 100-2000 ng/g | [4] |
| Nicotine | LC-MS/MS | - | 5 ng/g | 5-500 ng/g | [11] |
| Cotinine | LC-MS/MS | - | 1.25 ng/g | 1.25-500 ng/g | [11] |
| OH-Cotinine | LC-MS/MS | - | 1.25 ng/g | 1.25-500 ng/g | [11] |
Experimental Protocols
General Protocol for GC-MS Analysis of Analytes in Meconium
This protocol provides a general framework. Specific parameters should be optimized for the target analytes.
-
Sample Homogenization and Extraction:
-
Accurately weigh approximately 0.5 g of meconium into a glass tube.
-
Add an appropriate internal standard.
-
Add a suitable extraction solvent (e.g., acidified methanol).[11]
-
Homogenize the sample using a vortex mixer or sonicator.
-
Centrifuge the sample to pellet the solid matrix.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analytes of interest with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a low-bleed capillary column suitable for the analytes of interest (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: Develop a temperature program that provides good chromatographic separation of the target analytes.
-
MS Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nicotine in newborn meconium by high-Resolution ambient mass spectrometry using wooden-Tip spray - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS determination of heroin metabolites in meconium: evaluation of four solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thebumblingbiochemist.com [thebumblingbiochemist.com]
- 7. jfda-online.com [jfda-online.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. videleaf.com [videleaf.com]
- 11. Meconium Nicotine and Metabolites by Liquid Chromatography–Tandem Mass Spectrometry: Differentiation of Passive and Nonexposure and Correlation with Neonatal Outcome Measures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Meconin Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of meconin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from meconium?
A: It is crucial to distinguish between "this compound" and "meconium" as they are fundamentally different:
-
This compound is a specific chemical compound, a phthalide with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1]
-
Meconium is the first fecal material of a newborn infant. It is a complex biological matrix often analyzed to detect in utero drug exposure.[2][3][4][5][6]
This guide focuses on the analytical challenges and optimization for the compound this compound . If your interest lies in analyzing substances within the meconium matrix, please refer to the specialized section on meconium sample preparation.
Q2: I can't find a standard, validated LC-MS/MS method for this compound. Where should I start?
Q3: What are the expected precursor and product ions for this compound in MS/MS?
A: For a compound like this compound (molecular weight 194.18), the most likely precursor ion in positive mode electrospray ionization (ESI) would be the protonated molecule [M+H]⁺ at m/z 195.2. Another possibility could be adduct formation with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[7]
The fragmentation of this compound is not extensively documented, but studies on the related compound noscapine show that a primary fragmentation pathway is the loss of a meconine moiety.[8] This suggests that the phthalide structure of this compound itself is relatively stable. To determine the product ions, you will need to perform an infusion of a this compound standard and acquire a product ion scan, varying the collision energy to find the most stable and intense fragments.
Q4: Which ionization mode, ESI or APCI, is more suitable for this compound?
A: Electrospray ionization (ESI) is generally the preferred method for moderately polar, ionizable compounds, while atmospheric pressure chemical ionization (APCI) is often better for less polar, lower-molecular-weight compounds.[7] Given this compound's structure, which includes ether and lactone functional groups, ESI is a logical starting point. It is recommended to screen for the optimal ionization mode and polarity (positive vs. negative) during initial method development.[7]
LC-MS/MS Method Development and Optimization
Developing a reliable LC-MS/MS method for this compound requires a systematic approach. The following workflow outlines the key steps.
Caption: Workflow for LC-MS/MS method development for this compound.
Experimental Protocols
Protocol 1: Mass Spectrometer Compound Optimization
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent like methanol or acetonitrile.
-
Direct Infusion: Using a syringe pump, infuse the this compound standard directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Select Ionization Mode: Acquire full-scan mass spectra in both positive and negative ESI and APCI modes to determine which provides the best signal intensity for this compound.[7]
-
Identify Precursor Ion: In the optimal ionization mode, identify the most abundant ion for this compound (e.g., [M+H]⁺ at m/z 195.2).
-
Optimize Source Parameters: While infusing, manually adjust key source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature to maximize the signal of the precursor ion.[9]
-
Select Product Ions: Set the mass spectrometer to product ion scan mode for the selected precursor ion.
-
Optimize Collision Energy: Ramp the collision energy (CE) to identify the CE value that produces the most intense and stable product ions. Select at least two product ions for Multiple Reaction Monitoring (MRM) – one for quantification and one for qualification.[10]
Data Presentation: Starting Parameters
The following tables provide suggested starting parameters for this compound analysis, based on typical values for related phthalate compounds.[11][12]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 10-20% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 1 - 5 µL |
Table 2: Suggested Mass Spectrometry Parameters (ESI Positive Mode)
| Parameter | Recommended Starting Value |
| Precursor Ion (Q1) | m/z 195.2 |
| Product Ions (Q3) | To be determined experimentally |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Gas Temperature | 300 - 350 °C |
| Collision Energy | To be determined experimentally (scan 5-40 eV) |
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of small molecules like this compound.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
Problem: No or Weak Signal Intensity
-
Possible Cause: Incorrect MS parameters.
-
Solution: Re-infuse the this compound standard to confirm precursor/product ions and re-optimize source parameters and collision energy. In tandem MS, incorrect collision energy settings can lead to inefficient fragmentation and low product ion signals.[13]
-
-
Possible Cause: Contamination or ion suppression.
-
Possible Cause: System issues.
-
Solution: Ensure there are no leaks in the LC system. Check that the spray needle is not clogged and is positioned correctly relative to the MS inlet.[7]
-
Problem: Poor Peak Shape (Tailing, Broadening, Splitting)
-
Possible Cause: Column issues.
-
Solution: The column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or replace it.
-
-
Possible Cause: Inappropriate injection solvent.
-
Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column head.
-
-
Possible Cause: Secondary interactions.
-
Solution: this compound's lactone and ether groups could potentially interact with active sites on the column packing. Ensure the mobile phase pH is appropriate and consider using a column with end-capping.
-
Problem: High Background Noise or Carryover
-
Possible Cause: Contamination.
-
Possible Cause: Carryover from previous injections.
-
Solution: Develop a robust needle wash method for the autosampler, using a strong solvent to clean the needle between injections. Injecting blank samples between experimental samples can help identify and mitigate carryover.[13]
-
Analysis in Complex Matrices (e.g., Meconium)
If the goal is to analyze this compound or other analytes within the meconium matrix, sample preparation is critical to remove interferences.
Protocol 2: General Sample Preparation for Meconium
-
Homogenization: Weigh approximately 0.25 g of meconium into a glass tube. Add a suitable volume of methanol (e.g., 2 mL) and an internal standard.[3] Homogenize thoroughly using a sonicator or vortex mixer.[3]
-
Centrifugation: Centrifuge the homogenate to pellet solid materials.
-
Solid-Phase Extraction (SPE): Transfer the supernatant to an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column for a broad range of compounds) that has been pre-conditioned.[2][3]
-
Washing: Wash the SPE cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte of interest with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Note on Matrix Effects: Meconium is a complex matrix that can cause significant ion suppression or enhancement.[2][3] It is essential to validate the method by evaluating matrix effects, for example, by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects.
References
- 1. This compound | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS-MS method for the comprehensive analysis of cocaine and cocaine metabolites in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fragmentation study of noscapine derivatives under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. s4science.at [s4science.at]
- 12. mdpi.com [mdpi.com]
- 13. zefsci.com [zefsci.com]
Technical Support Center: Overcoming Matrix Effects in Meconin Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in meconin analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in this compound analysis?
A1: A matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[1] This phenomenon can manifest as either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), both of which lead to inaccurate and unreliable quantitative results.[1][2] In the analysis of this compound, particularly in complex biological matrices such as meconium, plasma, or urine, endogenous substances like phospholipids, salts, and proteins can cause significant interference.[1][3][4] Failure to address these effects can severely compromise the accuracy, precision, and sensitivity of the analytical method.[1][5]
Q2: What are the primary causes and signs of matrix effects in an LC-MS/MS analysis?
A2: The most common cause of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), especially when using Electrospray Ionization (ESI), is the presence of co-eluting matrix components that interfere with the ionization of the target analyte (this compound) in the ion source.[1] These interfering molecules can compete with the analyte for ionization, leading to ion suppression.[1] Common signs that your analysis may be affected by matrix effects include:
-
Poor Reproducibility: High variability in results across different samples or replicate injections.[1]
-
Shifting Retention Times: Unpredictable changes in the elution time of this compound.[1]
-
Poor Peak Shape: The appearance of tailing, fronting, or split peaks.[1]
-
Inaccurate Quantification: A noticeable decrease (ion suppression) or increase (ion enhancement) in the analyte's peak area compared to a clean standard of the same concentration.[1]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The most widely accepted method for evaluating matrix effects is the post-extraction spike technique .[1][6] This procedure involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent at the same concentration. The matrix effect (ME) is calculated using the following formula:
-
Matrix Effect (ME) % = (Peak Response in Post-Extraction Spiked Matrix / Peak Response in Pure Solvent) × 100
An ME value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1]
Troubleshooting Guides
Issue 1: You are observing significant ion suppression in your this compound analysis.
When the matrix effect calculation shows a value significantly less than 100%, it is crucial to take steps to mitigate ion suppression to ensure data accuracy.
Troubleshooting Steps:
-
Optimize Sample Preparation: Improving the sample cleanup process is the most effective strategy for removing interfering matrix components.[7]
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning complex samples like meconium.[3] Experiment with different SPE cartridges (e.g., polymeric, mixed-mode ion exchange) to achieve the best cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can separate this compound from interferences by partitioning it into an immiscible organic solvent. Adjusting the pH can optimize the extraction of this compound while leaving interfering substances behind.[7]
-
Protein Precipitation (PPT): While fast, PPT is a less selective method that can leave behind phospholipids, a major source of matrix effects.[7] If using PPT, consider further cleanup steps or dilution.
-
-
Modify Chromatographic Conditions: Enhance the separation between this compound and interfering peaks.
-
Gradient Adjustment: Optimize the mobile phase gradient to resolve this compound from co-eluting matrix components.
-
Column Selection: Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and move the this compound peak away from suppression zones.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., this compound-d3) is the ideal choice for compensating for matrix effects.[8] Since it has nearly identical chemical properties and retention time to this compound, it will be affected by ion suppression in the same way, allowing for an accurate ratio-based quantification.
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[9]
Experimental Workflow for this compound Analysis
Caption: A general experimental workflow for this compound analysis.
Issue 2: Your results show poor reproducibility and precision.
Inconsistent results between samples are often a sign of variable matrix effects or inconsistencies in the analytical method.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reproducibility.
Data & Protocols
Data Presentation: Comparison of Sample Cleanup Techniques
The table below summarizes the typical performance of common sample preparation techniques in mitigating matrix effects for this compound analysis in a complex biological matrix.
| Sample Preparation Method | Average Matrix Effect (%) | Analyte Recovery (%) | Method Precision (RSD, %) |
| Protein Precipitation (PPT) | 55% (Suppression) | 90 - 105% | < 15% |
| Liquid-Liquid Extraction (LLE) | 75% (Suppression) | 85 - 95% | < 10% |
| Solid-Phase Extraction (SPE) | 96% (Minimal Effect) | 92 - 102% | < 5% |
This data is illustrative. Actual results may vary based on the specific matrix and protocol.
Experimental Protocols: Solid-Phase Extraction (SPE) for this compound
Objective: To provide a robust sample cleanup protocol that effectively removes matrix interferences prior to LC-MS/MS analysis of this compound.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)
-
Biological sample (e.g., 0.5 g homogenized meconium)
-
Internal Standard (this compound-d3)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Centrifuge & Tubes
-
Nitrogen Evaporator
Methodology:
-
Sample Pre-treatment:
-
To 0.5 g of homogenized sample, add the internal standard.
-
Add 1 mL of 0.1% formic acid in water and vortex thoroughly.
-
Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of acetonitrile to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a multi-residue method in a fetal matrix: analysis of meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 20 drugs of abuse and metabolites in human meconium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Meconin Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of meconin detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection critical?
This compound is a metabolite of noscapine, a contaminant often found in illicit heroin preparations. Its detection in biological samples, such as meconium or umbilical cord tissue, serves as a specific marker for in utero exposure to street heroin.[1][2][3] Sensitive detection is crucial because this compound can sometimes be the sole indicator of heroin exposure, especially when the primary heroin metabolite, 6-monoacetylmorphine (6-MAM), is not detectable due to its short half-life.[1][2] Improving the analytical sensitivity of detection methods can increase the identification of heroin-exposed newborns, allowing for better clinical management.[1]
Q2: What are the primary analytical methods for detecting this compound?
The most common and sensitive methods for this compound detection are chromatography-based techniques coupled with mass spectrometry. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying this compound in complex biological matrices.[1][2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used and provides good sensitivity and specificity, though it may require derivatization of the analyte.[5][6][7]
Immunoassays can be used for initial screening of opiates but often lack the specificity for this compound itself and typically have a low confirmation rate with more specific methods like GC-MS.[8]
Q3: What key factors influence the sensitivity of this compound detection?
Several factors can impact the sensitivity of your assay:
-
Sample Preparation and Extraction: The efficiency of the extraction process is critical. Meconium is a complex matrix, and thorough clean-up procedures, such as Solid-Phase Extraction (SPE), are necessary to reduce matrix effects and background noise.[6][7]
-
Choice of Analytical Platform: Modern, more sensitive mass spectrometers can significantly lower the limits of detection (LOD) and quantification (LOQ).[1] Migrating from an older LC-MS/MS platform to a newer one has been shown to substantially improve detection cutoffs.[1]
-
Method Validation Parameters: Proper validation, including establishing the LOD and LOQ, ensures the method is sensitive enough for the intended application. The LOD is the lowest concentration at which an analyte can be detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[9][10]
-
Chromatographic Conditions: Optimization of the chromatographic separation can improve peak shape and resolution, leading to a better signal-to-noise ratio.[11]
Q4: How can I improve the sensitivity of my LC-MS/MS method specifically?
To enhance LC-MS/MS sensitivity for this compound, consider the following:
-
Upgrade the Mass Spectrometer: Utilizing a more advanced and sensitive mass spectrometer platform is a direct way to lower detection limits.[1]
-
Optimize Extraction: Employ a robust Solid-Phase Extraction (SPE) protocol. The choice of SPE cartridge (e.g., mixed-mode cation exchange) can significantly impact the cleanliness of the extract and the recovery of the analyte.[7][12]
-
Refine Chromatographic Separation: Use a high-quality column and optimize the mobile phase gradient to ensure good separation of this compound from interfering substances.[13]
-
Method Parameters: Ensure that identification criteria are stringent, including retention time, signal-to-noise ratio (S/N > 3:1), and the relative ion intensity of product ions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound detection experiments.
Problem: High background noise is compromising the sensitivity of my GC-MS analysis.
-
Possible Cause: Meconium is a complex matrix with high concentrations of endogenous compounds like lipids and proteins, which can cause significant background noise or "matrix effects".[6]
-
Solution: Implement a more rigorous sample clean-up procedure. Using Solid-Phase Extraction (SPE) is a critical step to remove interfering substances before GC-MS analysis.[6][7] Evaluating different types of SPE cartridges can help determine the most effective one for your specific protocol.[7]
Problem: I am not detecting this compound in a sample where illicit heroin exposure is suspected.
-
Possible Cause 1: Insufficient Analytical Sensitivity. The concentration of this compound in the sample may be below the limit of detection (LOD) of your current method. A previously used cutoff of 2 ng/g for opiates proved to lack the required sensitivity in some studies.[1]
-
Solution 1: Enhance the sensitivity of your analytical platform. Migrating to a more modern LC-MS/MS system can lower the LOD. For example, one study lowered the this compound cutoff to 0.2 ng/g by upgrading their instrument.[1][4]
-
Possible Cause 2: Inefficient Extraction. The this compound may be lost during the sample preparation phase.
-
Solution 2: Validate and optimize your extraction procedure. Perform recovery experiments by spiking drug-free meconium with a known concentration of this compound standard to calculate extraction efficiency.[7] Ensure proper pH conditions and solvent choices for the extraction.
Problem: My immunoassay screening is positive for opiates, but GC-MS confirmation for this compound is negative.
-
Possible Cause: Immunoassays for opiates are known to have a low confirmation rate with GC-MS.[8] This can be due to cross-reactivity with other compounds or metabolites in the meconium that are not specific to heroin use.
-
Solution: Rely on more specific and sensitive confirmatory methods like LC-MS/MS or GC-MS for definitive identification of this compound.[1][7] The inclusion of this compound analysis alongside other markers like 6-MAM improves the ability to distinguish true in utero heroin exposure.[1]
Experimental Workflows and Logic
The following diagrams illustrate key workflows and troubleshooting logic for this compound detection.
Caption: General experimental workflow for this compound detection.
Caption: Troubleshooting logic for low sensitivity in this compound detection.
Quantitative Data Summary
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes these parameters for this compound and other related analytes from various studies.
| Analyte(s) | Method | Matrix | LOD | LOQ | Reference |
| This compound , Codeine, Morphine, 6-MAM | LC-MS/MS | Umbilical Cord | 0.1 ng/g | 0.2 ng/g | [1][4] |
| Cotinine, Nicotine | GC-NPD | Meconium | 3.0 ng/g (Cotinine) | Not Specified | [14][15] |
| Codeine, Morphine, 6-MAM | GC-MS | Meconium | 20 ng/g (Codeine), 10 ng/g (Morphine), 2.5 ng/g (6-MAM) | 20 ng/g (Codeine), 10 ng/g (Morphine), 5 ng/g (6-MAM) | [7] |
| Synthetic Cathinones | LC-MS/MS | Meconium | 0.5 - 1 ng/g | 1 - 2 ng/g | [13][16] |
| Benzodiazepines, Antidepressants | LC-MS/MS | Meconium | 1 - 20 ng/g | 5 - 20 ng/g | [12] |
| Nicotine, Cotinine | WTS-MS | Meconium | 0.36 ng/mg (Nicotine) | 1.19 ng/mg (Nicotine) | [17] |
Note: WTS-MS stands for Wooden-Tip Spray Mass Spectrometry. GC-NPD is Gas Chromatography with Nitrogen-Phosphorus Detection.
Experimental Protocols
Below are generalized methodologies for key experiments based on published literature. Users should validate these protocols in their own labs.
Protocol 1: Meconium Sample Preparation for LC-MS/MS or GC-MS Analysis
This protocol is a composite based on methods described for extracting drugs of abuse from meconium.[5][7][12][13][18]
-
Homogenization:
-
Weigh approximately 0.25 - 0.5 g of meconium into a polypropylene tube.
-
Add an appropriate internal standard solution.
-
Add 3 mL of a homogenization solvent (e.g., methanol or a buffer solution).
-
Homogenize the sample using a sonicator (e.g., for 30 minutes) or a mechanical homogenizer until the sample is fully dispersed.
-
-
Extraction & Clean-up (Solid-Phase Extraction - SPE):
-
Centrifuge the homogenate to pellet solid materials.
-
Condition an SPE cartridge (e.g., Oasis MCX or Bond-Elut Certify) with methanol followed by a conditioning buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences. This typically involves a sequence of washes with deionized water, a weak acid (e.g., 0.1 M HCl), and methanol.
-
Dry the cartridge thoroughly under vacuum or nitrogen gas.
-
-
Elution and Reconstitution:
-
Elute the analytes of interest from the SPE cartridge using an appropriate elution solvent (e.g., a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume of mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the key steps for sensitive this compound detection using LC-MS/MS.[1][2][4]
-
Instrumentation:
-
Utilize a high-pressure liquid chromatography (HPLC) system coupled to a sensitive tandem mass spectrometer (e.g., AB Sciex 5500 or equivalent).
-
-
Chromatographic Separation:
-
Column: Use a reverse-phase column suitable for small molecule analysis (e.g., an Atlantis T3 column).[13]
-
Mobile Phase: Employ a gradient elution using two solvents, such as:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient: Develop a gradient that provides good separation and peak shape for this compound and the internal standard.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization in positive mode (ESI+).
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard.
-
Validation: Establish strict identification criteria, including a retention time within ±0.2 minutes of the calibrator and relative ion intensities within 30% of the calibrator.[1]
-
References
- 1. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usdtl.com [usdtl.com]
- 3. Validation of this compound as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of codeine, morphine, 6-monoacetylmorphine, and this compound in human umbilical cord tissue: method validation and evidence of in utero heroin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cocaine and heroin with their respective metabolites in meconium by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meconium analysis to detect fetal exposure to neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Immunoassay and GC-MS procedures for the analysis of drugs of abuse in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 11. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 12. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS method for the determination of common synthetic cathinones in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accelerated solvent extraction for gas chromatographic analysis of nicotine and cotinine in meconium samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of nicotine in newborn meconium by high-Resolution ambient mass spectrometry using wooden-Tip spray - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Prenatal Substance Exposure Using Meconium and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
meconin peak tailing in HPLC analysis
Welcome to the Technical Support Center for HPLC Analysis. This guide provides troubleshooting assistance for a common issue encountered during the analysis of meconin: chromatographic peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing?
In an ideal high-performance liquid chromatography (HPLC) separation, the resulting peaks on the chromatogram are symmetrical and have a Gaussian shape.[1] Peak tailing is a common issue where a peak is asymmetrical, featuring a trailing edge that is longer or more drawn out than the leading edge.[1][2] This distortion is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[1] Values exceeding 1.2 are generally considered significant tailing.[1]
Q2: Why is this compound peak tailing a concern in analysis?
Peak tailing is not just a cosmetic issue; it has significant analytical consequences. It can lead to:
-
Inaccurate Quantification: Asymmetric peaks are difficult for integration software to process correctly, leading to unreliable peak area calculations and compromising quantitative accuracy.[1]
-
Reduced Resolution: The trailing edge of a peak can overlap with adjacent peaks, making it difficult to separate and quantify individual components in a mixture.[1][2]
-
Lowered Sensitivity: As the peak broadens and the tail extends, the peak height is reduced, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
-
Poor Reproducibility: Tailing often indicates underlying chemical or mechanical issues in the HPLC system, which can lead to inconsistent results and reduced method robustness.[1]
Q3: What are the most common causes of peak tailing in reversed-phase HPLC?
Peak tailing in reversed-phase HPLC, the common mode for analyzing compounds like this compound, typically stems from a few primary sources:
-
Secondary Silanol Interactions: This is a major cause, where polar or basic functional groups on an analyte interact with residual, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3][4][5] These secondary interactions cause some analyte molecules to be retained longer than others, resulting in a tail.[4][6]
-
Incorrect Mobile Phase pH: The pH of the mobile phase controls the ionization state of both the analyte and the surface silanol groups.[3][7] If the pH is not optimized, these interactions are more likely to occur.[3][8]
-
Column Issues: Problems such as column contamination, degradation of the stationary phase, or the formation of a void at the column inlet can disrupt the flow path and cause peak distortion.[1][2][7]
-
Sample and Solvent Effects: Injecting too much sample (mass overload) or using a sample solvent that is significantly stronger than the mobile phase can lead to peak shape problems.[2][9]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden and tail after it leaves the column.[1][3][9]
Troubleshooting Guide for this compound Peak Tailing
Q1: My this compound peak is tailing. Where should I start troubleshooting?
Start by examining the mobile phase, as it is often the easiest parameter to adjust. The pH of the mobile phase is critical for controlling secondary interactions.
Answer: The primary cause of peak tailing for many compounds is the interaction with acidic silanol groups on the silica stationary phase.[4][5][10] These interactions can be minimized by adjusting the mobile phase pH to suppress the ionization of the silanol groups.[4] For reversed-phase columns, operating at a lower pH (e.g., pH < 3) protonates the silanol groups, making them neutral and less likely to interact with analyte molecules.[4][7][9]
Recommended Action:
-
Check Mobile Phase pH: Ensure your mobile phase is buffered and its pH is appropriately low, ideally between 2.5 and 3.0, to suppress silanol activity.[4][7]
-
Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., to 20-50 mM) can more effectively control the on-column pH and mask residual silanol interactions.[1][7][10]
Table 1: Illustrative Impact of Mobile Phase pH on this compound Tailing Factor
| Mobile Phase pH | Buffer Concentration | Tailing Factor (Tf) | Resolution (Rs) from Nearest Peak |
| 6.5 | 10 mM Phosphate | 2.1 | 1.3 |
| 4.5 | 10 mM Acetate | 1.7 | 1.6 |
| 3.0 | 25 mM Formate | 1.2 | 2.1 |
| 2.7 | 25 mM Phosphate | 1.1 | 2.2 |
Q2: I've lowered the mobile phase pH, but the tailing has only slightly improved. What should I check next?
If pH adjustment is not sufficient, the issue may lie with the health of the column or the type of stationary phase being used.
Answer: Over time, HPLC columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, leading to poor peak shape.[1][11] Column contamination can create new active sites that cause tailing.[12] Additionally, if you are not using a modern, high-purity, end-capped column, there may be a high population of accessible silanol groups that are difficult to deactivate by pH alone.[3][4] End-capping is a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[4][6]
Recommended Action:
-
Column Flushing: First, try cleaning the column. See Protocol 2 for a detailed column washing procedure.
-
Use a Guard Column: To prevent future contamination, always use a guard column, especially when analyzing complex samples.[9]
-
Evaluate Column Type: If tailing persists on a well-maintained column, consider switching to a column specifically designed to minimize silanol interactions. Options include modern Type B (high-purity silica) columns or columns with advanced end-capping.[5][7]
Q3: My column is new and high-quality, but tailing persists. How can I actively block secondary interactions?
When pH control and a good column are not enough, you can add a "silanol blocker" or "sacrificial base" to the mobile phase.
Answer: A common strategy is to add a small, basic compound, like triethylamine (TEA), to the mobile phase.[7] TEA is a small amine that will be protonated at low pH and will preferentially interact with the active silanol sites on the stationary phase.[7] By binding to these sites, it effectively shields the this compound molecules from these secondary interactions, resulting in a more symmetrical peak.
Recommended Action:
-
Add a Silanol Blocker: Add a low concentration of an amine modifier like triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.05% to 0.1% v/v.[1][7] Remember to re-adjust the final mobile phase pH after adding the modifier.
Table 2: Illustrative Effect of Triethylamine (TEA) on this compound Peak Asymmetry
| Mobile Phase (pH 3.0) | TEA Concentration | Tailing Factor (Tf) | Theoretical Plates (N) |
| Acetonitrile:Water | 0% | 1.8 | 6,500 |
| Acetonitrile:Water | 0.025% v/v | 1.4 | 8,200 |
| Acetonitrile:Water | 0.05% v/v | 1.1 | 9,800 |
| Acetonitrile:Water | 0.1% v/v | 1.0 | 10,100 |
Q4: Could my sample preparation or injection be causing the peak tailing?
Yes, the way the sample is prepared and injected can significantly impact peak shape. The two main culprits are sample solvent mismatch and column overload.
Answer:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[2][13] For reversed-phase chromatography, this means using a diluent with too high a percentage of organic solvent.[8][14] This strong solvent pulse carries the analyte band improperly into the column, leading to broadening and tailing.[13][15]
-
Mass Overload: Injecting too high a concentration of your analyte can saturate the stationary phase at the column inlet.[2][9] This leads to a non-linear relationship between the analyte and the stationary phase, often resulting in peak tailing.[2]
Recommended Action:
-
Match Sample Solvent: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that will fully dissolve the sample.[1]
-
Check for Overload: Perform a sample dilution study to see if the peak shape improves at lower concentrations. See Protocol 3 for methodology.
Q5: I have addressed all chemical factors, but still see tailing on all my peaks. What else could be wrong?
If all peaks in your chromatogram are tailing, the problem is likely a physical or mechanical issue within the HPLC system, often referred to as "extra-column effects."
Answer: Extra-column band broadening occurs when the sample band is dispersed in the system's plumbing outside of the column.[1] This can happen due to:
-
Column Void: A void or channel can form at the inlet of the column bed due to settling of the packing material or pressure shocks.[7][9]
-
Improperly Fitted Connections: Gaps in fittings, especially between the tubing and the column port, create dead volume where the sample can diffuse and mix, causing tailing.[8][16]
-
Excessively Long or Wide Tubing: Using tubing with a large internal diameter or excessive length between the injector, column, and detector increases the volume the sample must travel through, leading to dispersion.[2][3]
Recommended Action:
-
Check Fittings: Ensure all tubing connections are properly seated and there are no gaps.
-
Minimize Tubing Length: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" or 0.12 mm I.D.) to connect the system components.[3]
-
Inspect the Column: If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit) to wash away contaminants from the inlet frit.[4][9] However, a significant void often means the column needs to be replaced.[1]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Aqueous Buffer: Prepare a 25-50 mM aqueous buffer solution. For a target pH of 2.7, a phosphate or formate buffer is suitable. Weigh the appropriate amount of buffer salt (e.g., potassium phosphate monobasic) and dissolve it in HPLC-grade water.
-
Adjust pH: Place the aqueous solution on a calibrated pH meter. Slowly add an appropriate acid (e.g., phosphoric acid for a phosphate buffer) dropwise until the target pH (e.g., 2.7 ± 0.05) is reached.[7] Note that pH should be measured on the aqueous portion only, before mixing with organic solvent.[7]
-
Mix and Filter: Measure and mix the required volumes of the pH-adjusted aqueous buffer and the organic solvent (e.g., acetonitrile).
-
Degas: Degas the final mobile phase solution using sonication or vacuum filtration to remove dissolved gases.
Protocol 2: Column Washing and Regeneration (Reversed-Phase C18)
This protocol is designed to remove contaminants from a standard C18 column. Disconnect the column from the detector to avoid contaminating the flow cell.[17][18]
-
Flush Buffer Salts: Flush the column with 10-20 column volumes of HPLC-grade water (or mobile phase without the buffer salts) to remove any precipitated salts.[19]
-
Flush with Intermediate Polarity Solvent: Wash with 10-20 column volumes of 100% Isopropanol.
-
Flush with Organic Solvent: Wash with 10-20 column volumes of 100% Acetonitrile.[19]
-
Flush with a Stronger, Non-Polar Solvent (Optional, for stubborn contaminants): If contamination is severe, flush with 10 column volumes of Tetrahydrofuran (THF) or Methylene Chloride, followed by another 10 volumes of Isopropanol to ensure miscibility before returning to aqueous solvents.[19]
-
Re-equilibrate: Reconnect the column to the system (in the correct flow direction) and equilibrate with your mobile phase until a stable baseline is achieved (typically 10-20 column volumes).
Protocol 3: Assessing Sample Overload
-
Prepare Stock Solution: Prepare a concentrated stock solution of your this compound standard in a suitable solvent.
-
Create Dilution Series: Perform a serial dilution to create a series of standards, for example: 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL.
-
Inject and Analyze: Inject a constant volume of each standard from the dilution series, starting with the most concentrated.
-
Evaluate Peak Shape: Observe the tailing factor (Tf) for the this compound peak at each concentration. If the Tf decreases significantly as the concentration is lowered, it indicates that column overload was contributing to the peak tailing.[9]
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. silicycle.com [silicycle.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromtech.com [chromtech.com]
Technical Support Center: Resolving Co-eluting Peaks in Meconin Analysis
Welcome to the Technical Support Center for meconin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Here, you will find detailed information to help you overcome common challenges during your experiments, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a metabolite of noscapine, which is an alkaloid found in opium poppies. Noscapine is often present as a contaminant in illicit heroin. Therefore, the detection of this compound in biological samples, such as urine or meconium, is a key indicator of illicit opiate use. Accurate quantification of this compound is crucial for forensic toxicology and in clinical settings for monitoring substance misuse.[1][2]
Q2: What are the common analytical techniques used for this compound analysis?
The most common analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer the high sensitivity and selectivity required for detecting the low concentrations of this compound typically found in biological samples.
Q3: What causes co-elution with this compound in chromatographic analysis?
Co-elution occurs when this compound and another compound (either an endogenous matrix component or another drug metabolite) are not adequately separated by the chromatographic column and elute at the same time. This can be caused by:
-
Insufficient chromatographic resolution: The chosen column and mobile phase may not have the selectivity to separate this compound from interfering compounds.
-
Matrix effects: Complex biological matrices like meconium contain numerous endogenous substances that can interfere with the analysis.[3]
-
Inadequate sample preparation: Failure to remove interfering substances during sample clean-up can lead to co-elution.
Q4: How can I detect if a peak is co-eluting with my this compound peak?
Look for the following signs in your chromatogram:
-
Peak distortion: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a co-eluting compound.
-
Inconsistent peak ratios: If you are using mass spectrometry, inconsistent ion ratios across the peak can signal an underlying interference.
-
Mass spectral impurity: With a mass spectrometry detector, you may observe the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and an unknown peak.
Systematic Approach to Improving Resolution:
-
Optimize the Mobile Phase (for LC) or Temperature Program (for GC):
-
For LC-MS/MS:
-
Adjust the gradient: A shallower gradient can often improve the separation of closely eluting compounds.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify the pH of the mobile phase: Adjusting the pH can change the ionization state of this compound and interfering compounds, thereby affecting their retention.
-
-
For GC-MS:
-
Modify the temperature ramp rate: A slower temperature ramp can increase the separation between compounds with similar boiling points.[4]
-
-
-
Evaluate a Different Chromatographic Column:
-
If optimizing the mobile phase or temperature program is not successful, changing the stationary phase can provide a different selectivity.
-
For LC-MS/MS: Consider switching from a standard C18 column to one with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
For GC-MS: Using a column with a different polarity stationary phase (e.g., switching from a DB-1 to a DB-5) can alter elution order.[3]
-
-
Enhance Sample Preparation:
-
A more rigorous sample clean-up can remove interfering substances before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like meconium.[3][5][6] Different SPE sorbents can be tested to find the one that best retains interferences while allowing for good recovery of this compound.
-
Liquid-Liquid Extraction (LLE): This can also be used to isolate this compound from matrix components based on its solubility.
-
Issue 2: Suspected matrix effects suppressing or enhancing the this compound signal.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Clean-up: As with co-elution, a more effective sample preparation method, such as SPE, can significantly reduce matrix effects by removing interfering endogenous components.[3][7]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Employ an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d3, is the most effective way to correct for matrix effects.[8][9] The internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is based on established methods for the analysis of this compound in biological matrices.[1]
1. Sample Preparation (Solid-Phase Extraction):
- Homogenize 1g of the biological sample (e.g., meconium) in a suitable buffer.
- Add an internal standard (e.g., this compound-d3).
- Apply the sample to a conditioned SPE cartridge (e.g., a mixed-mode cation exchange column).
- Wash the cartridge with a series of solvents to remove interferences.
- Elute this compound with an appropriate solvent mixture.
- Evaporate the eluate to dryness and reconstitute in a small volume of solvent suitable for GC-MS injection.
2. GC-MS Conditions:
- GC Column: DB-1 (15 m x 0.25-mm i.d., 0.25-µm film thickness) or similar non-polar column.[3]
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 85°C, hold for 0.70 min, then ramp at 14°C/min to 285°C and hold for 5 min.[1]
- Carrier Gas: Helium
- MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor for this compound: m/z 194 (molecular ion), 165, 147, 176.[1]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound
This protocol provides a general framework for developing an LC-MS/MS method for this compound.
1. Sample Preparation:
- Follow a similar solid-phase extraction procedure as described for the GC-MS protocol. The final reconstituted sample should be in a solvent compatible with the initial mobile phase conditions.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is a good starting point.
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile or Methanol
- Gradient: Develop a gradient that provides good retention and separation of this compound from other components. A typical gradient might start at a low percentage of mobile phase B and ramp up to a high percentage over several minutes.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 30-40 °C
- MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Precursor Ion: The protonated molecule of this compound ([M+H]⁺).
- Product Ions: Determine the characteristic product ions of this compound by infusing a standard solution and performing a product ion scan. These will be used for quantification and confirmation in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 194.19 g/mol | [10] |
| Molecular Formula | C₁₀H₁₀O₄ | [10] |
| Major EI Mass Ions (m/z) | 194, 176, 165, 147 | [1] |
| Relative Retention Time | 0.536 (relative to dipropylated morphine) | [1] |
Table 2: Recommended Internal Standard for this compound Analysis
| Compound | Molecular Weight | Molecular Formula |
| This compound-d3 | 197.20 g/mol | C₁₀H₇D₃O₄ |
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in this compound analysis.
Caption: A generalized experimental workflow for the analysis of this compound in biological samples.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Noscapine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. GC-MS determination of heroin metabolites in meconium: evaluation of four solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 20 drugs of abuse and metabolites in human meconium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-d3 | C10H10O4 | CID 71749883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Meconium Sample Preparation and Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with meconium samples. It addresses common issues related to sample preparation and contamination that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in meconium sample preparation?
A1: Contamination in meconium analysis can arise from several sources. The primary concerns are carryover from previously processed samples, contaminated reagents and solvents, leaching from plasticware, and external contamination from the collection environment, such as urine from the diaper.[1][2][3] The complex and viscous nature of the meconium matrix itself can also trap interfering substances, leading to analytical challenges.[4][5]
Q2: How can I prevent cross-contamination between my meconium samples?
A2: To prevent cross-contamination, it is crucial to implement stringent laboratory practices. Use disposable labware whenever possible. If reusing glassware, ensure it is thoroughly cleaned and rinsed with high-purity solvent before use. Process one sample at a time and clean all surfaces and equipment between samples. Incorporating blank samples between test samples in your analytical run can help identify and quantify any carryover.
Q3: What is the "matrix effect" and how does it affect meconium analysis?
A3: The matrix effect refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[4] Meconium is a particularly complex matrix containing lipids, proteins, and other endogenous substances that can co-elute with the analyte of interest, leading to signal suppression or enhancement in techniques like mass spectrometry.[4] This can result in inaccurate quantification. Thorough sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are critical to minimize matrix effects.[4][6]
Q4: Can the way I store my meconium samples lead to contamination or degradation?
A4: Yes, improper storage can compromise sample integrity. Meconium samples should be stored at -80°C immediately after collection to prevent the degradation of target analytes.[1][7] For certain analytes, like fatty acid ethyl esters (FAEEs), immediate freezing is recommended to slow down degradation, which could otherwise lead to false-negative results.[2]
Troubleshooting Guide
Problem 1: My blank samples show peaks for the analyte of interest.
-
Question: I am detecting my target analyte in my blank samples, suggesting contamination. What are the likely sources and how do I resolve this?
-
Answer: Analyte detection in blank samples points to a systemic contamination issue. The potential sources are:
-
Contaminated Solvents/Reagents: Prepare fresh solvents and reagents. Use the highest purity grade available.
-
Glassware/Plasticware: Ensure all reusable glassware is rigorously cleaned. If using plasticware, consider switching to a different material or pre-washing it with a solvent.
-
Autosampler Contamination: The syringe or injection port of your analytical instrument may have carryover. Implement a rigorous needle wash protocol with a strong organic solvent.
-
Cross-Contamination During Preparation: Review your sample handling procedures. Ensure you are using fresh pipette tips for each sample and reagent addition.
-
Problem 2: I am observing poor recovery of my analytes after solid-phase extraction (SPE).
-
Question: My analyte recovery is inconsistent and lower than expected after SPE. Could this be a contamination issue?
-
Answer: While low recovery is often related to the extraction method itself, contamination can play a role.
-
Matrix Overload: The complex meconium matrix can overload the SPE cartridge, preventing efficient binding of the target analyte.[4] Consider diluting the sample or using a larger capacity cartridge.
-
Interfering Substances: Endogenous or exogenous contaminants can interfere with the binding of your analyte to the SPE sorbent. A more specific SPE sorbent or an additional pre-extraction clean-up step, like liquid-liquid extraction, may be necessary.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely, or co-extracted contaminants may interfere with elution. Optimize the elution solvent and volume.
-
Problem 3: I am seeing a high number of false positives in my immunoassay screening.
-
Question: A significant number of my meconium samples are screening positive with an immunoassay, but are not confirmed by a more specific method like GC-MS or LC-MS. Why is this happening?
-
Answer: High false-positive rates with immunoassays in meconium analysis are a known issue.[2][8] This is often due to:
-
Cross-Reactivity: The antibodies used in the immunoassay may cross-react with structurally similar endogenous or exogenous compounds present in the meconium matrix.[9]
-
Matrix Interference: The complex nature of the meconium can non-specifically interfere with the assay's binding mechanism.[10] It is essential to confirm all presumptive positive results from immunoassays with a more specific and sensitive technique like mass spectrometry.[8]
-
Quantitative Data on Contamination
The following table summarizes potential contaminants, their sources, and their impact on meconium analysis. The "Interference Level" is a qualitative indicator of the potential impact on analytical results.
| Contaminant | Potential Source | Analytical Impact | Interference Level |
| Phthalates | Plastic labware (e.g., pipette tips, tubes) | Co-elution with target analytes, ion suppression in MS | High |
| Previously Analyzed High-Concentration Samples | Sample carryover in autosampler or on shared equipment | False positives in subsequent samples | High |
| Urine | Contamination during sample collection from diaper | Introduction of exogenous compounds, sample dilution | Medium |
| Endogenous Lipids and Proteins | Inherent to the meconium matrix | Ion suppression/enhancement in MS, column fouling | Medium |
| Solvent Impurities | Low-purity solvents and reagents | Ghost peaks in chromatograms, baseline noise | Low to Medium |
Experimental Protocols
Protocol: Robust Meconium Homogenization and Solid-Phase Extraction (SPE) for Contaminant Minimization
This protocol is a general guideline and may require optimization for specific analytes.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of homogenized meconium into a disposable polypropylene tube.
-
Add 2 mL of methanol and an appropriate internal standard.
-
Vortex for 1 minute to create a slurry.
-
Sonicate for 15 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the target analytes with 2 mL of an appropriate elution solvent (e.g., methanol with 2% acetic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
-
Visualizations
Caption: Workflow for meconium sample preparation with key contamination control points.
Caption: Decision tree for troubleshooting meconium sample contamination.
References
- 1. Determination of Prenatal Substance Exposure Using Meconium and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical procedures for monitoring in utero drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meconium analysis to detect fetal exposure to neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salt-Assisted Liquid-Liquid Extraction of Meconium for Analysis of Cocaine and Amphetamines by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of nicotine in newborn meconium by high-Resolution ambient mass spectrometry using wooden-Tip spray - PMC [pmc.ncbi.nlm.nih.gov]
- 8. False-positive and false-negative rates in meconium drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Immunoassay and GC-MS procedures for the analysis of drugs of abuse in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Meconin Sample Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of meconin during sample storage. The information is presented in a question-and-answer format to directly address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (6,7-dimethoxy-3H-2-benzofuran-1-one) is a metabolite of the antitussive drug noscapine and is often used as a biomarker for illicit opiate use.[1] As a lactone, this compound is susceptible to chemical degradation, which can lead to inaccurate quantification in analytical experiments.[2] Understanding its stability is crucial for ensuring the integrity of experimental results.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The lactone ring of this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which opens the ring to form a carboxylic acid. This reaction is often accelerated by higher temperatures.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that may alter the structure of this compound. Many pharmaceutical compounds are known to be light-sensitive.[3][4]
-
Oxidation: Like many organic molecules, this compound may be susceptible to oxidation, which can be initiated by exposure to air (oxygen), oxidizing agents, or certain impurities in the sample matrix.[5]
Q3: What are the ideal storage conditions for this compound samples?
While specific long-term stability studies on this compound are limited, general recommendations based on the stability of other analytes in biological matrices and the chemistry of lactones are as follows:
-
Temperature: For long-term storage, freezing at -20°C or -80°C is recommended to minimize chemical and enzymatic degradation.[6] Refrigeration at 2-8°C may be suitable for short-term storage. Room temperature storage should be avoided for extended periods.
-
Light: Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[7]
-
pH: For solutions, maintaining a neutral to slightly acidic pH is generally advisable for lactone stability. Strong acidic or alkaline conditions should be avoided.
-
Matrix: The stability of this compound can be influenced by the biological matrix (e.g., urine, blood, meconium). Meconium is a complex matrix, and the stability of various drugs within it can be variable and temperature-dependent.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detection of this compound in stored samples. | Degradation due to improper storage temperature. | - Ensure samples are consistently stored at -20°C or -80°C. - Avoid repeated freeze-thaw cycles by aliquoting samples before freezing. |
| Degradation due to pH instability. | - Measure the pH of the sample matrix. - If possible, adjust the pH to a neutral or slightly acidic range before storage. | |
| Photodegradation from exposure to light. | - Store samples in amber vials or protect them from light. - Minimize exposure to light during sample handling and processing. | |
| Inconsistent results between replicate samples. | Non-homogenous sample matrix (especially for meconium). | - Ensure thorough homogenization of meconium samples before aliquoting and analysis. |
| Variable degradation between samples due to differences in handling. | - Standardize all sample handling procedures, including time at room temperature and exposure to light. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. - Use a stability-indicating analytical method that can separate this compound from its degradation products. |
Quantitative Data Summary
Table 1: Illustrative Long-Term Stability of this compound in Meconium at Different Temperatures
| Storage Duration | % Recovery at 4°C | % Recovery at -20°C | % Recovery at -80°C |
| 1 Month | 85 - 95% | > 95% | > 98% |
| 3 Months | 70 - 85% | 90 - 95% | > 95% |
| 6 Months | 50 - 70% | 85 - 90% | > 95% |
| 1 Year | < 50% | 75 - 85% | > 90% |
Table 2: Illustrative Effect of pH on this compound Stability in Aqueous Solution at Room Temperature (25°C) over 24 hours
| pH | % Recovery |
| 3 | 80 - 90% |
| 5 | > 95% |
| 7 | 90 - 95% |
| 9 | 60 - 70% |
| 11 | < 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[10]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of solid this compound in an oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a transparent vial) to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase of your analytical method.
-
Analyze the samples using a suitable technique (e.g., HPLC-UV, LC-MS) to identify degradation products.
Protocol 2: Short-Term Stability Study in a Biological Matrix
This protocol assesses the stability of this compound in a specific biological matrix under different short-term storage conditions.
1. Sample Preparation:
-
Spike a pool of the desired biological matrix (e.g., blank urine, plasma, or homogenized meconium) with a known concentration of this compound.
-
Aliquot the spiked matrix into multiple vials for each storage condition.
2. Storage Conditions:
-
Store aliquots at:
-
Room temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
3. Time Points:
-
Analyze samples at time points such as 0, 4, 8, 12, and 24 hours for room temperature and refrigerated samples.
-
For frozen samples, include longer time points (e.g., 1, 7, 14, and 30 days), including freeze-thaw cycles.
4. Analysis:
-
At each time point, extract this compound from the matrix using a validated extraction procedure.
-
Quantify the concentration of this compound using a validated analytical method.
-
Calculate the percentage of this compound remaining compared to the initial concentration (time 0).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Metabolic fate of noscapine. III. Further studies on identification and determination of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1(3H)-Isobenzofuranone, 6,7-dimethoxy- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 6. Determination of Prenatal Substance Exposure Using Meconium and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability of 21 Cocaine, Opioid and Benzodiazepine Drug Analytes in Spiked Meconium at Three Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and analysis of the major metabolites of cocaine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
improving meconin extraction efficiency from complex matrices
Welcome to the technical support center for meconin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this compound from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound (6,7-Dimethoxyphthalide) is a naturally occurring phthalide, a type of lactone, found in plants of the Papaveraceae family, such as Papaver somniferum (opium poppy). It is also a metabolite of the drug noscapine.[1] The primary challenges in extracting this compound stem from its presence in complex biological or plant matrices, which contain numerous interfering substances like fats, proteins, and other alkaloids. Its lactone structure can also be susceptible to hydrolysis (ring-opening) under certain pH conditions, leading to degradation and low recovery.
Q2: What are the key physicochemical properties of this compound to consider for extraction?
A2: Understanding this compound's properties is crucial for selecting the right solvents and conditions. Key properties include its moderate lipophilicity and solubility in various organic solvents. Since this compound is a lactone (a cyclic ester), it is a neutral compound and does not have a pKa value for ionization. However, it can undergo hydrolysis under strong acidic or basic conditions, which is a critical consideration for pH selection during extraction.
Q3: Which extraction techniques are most suitable for this compound?
A3: Several techniques can be effective, depending on the matrix and available resources.
-
Solid-Phase Extraction (SPE): Highly selective and provides clean extracts, making it ideal for complex biological matrices like plasma or meconium.[2][3][4]
-
Ultrasound-Assisted Extraction (UAE): A "green" technique that uses acoustic cavitation to enhance extraction efficiency, often resulting in higher yields in shorter times with less solvent.[5][6][7] It is particularly effective for plant matrices.[5]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[8]
-
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction speed and efficiency, using less solvent than traditional methods.[9][10]
Q4: How can I minimize matrix effects during LC-MS analysis of this compound?
A4: Matrix effects, such as ion suppression or enhancement, are a common problem in LC-MS analysis of samples from complex matrices.[11] To mitigate them:
-
Optimize Sample Cleanup: Use a robust SPE protocol to remove interfering compounds.
-
Use a Deuterated Internal Standard: A stable isotope-labeled internal standard, like this compound-d3, will experience similar matrix effects as the analyte, allowing for more accurate quantification.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Dilute the Extract: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of this compound
Q: My this compound recovery is poor and varies between samples. What are the likely causes and how can I improve it?
A: Low and variable recovery is a common issue. The problem can usually be traced to the extraction or cleanup steps.
-
Cause 1: Suboptimal Solvent Choice.
-
Solution: this compound has moderate polarity. Ensure your extraction solvent matches this property. Based on solubility data, ethanol is a good starting point. For less polar interferences, a solvent mixture like hexane-ethyl acetate might be used in a liquid-liquid extraction step, while acetonitrile is effective in partitioning this compound away from lipids.[1][12]
-
-
Cause 2: Analyte Degradation (Lactone Hydrolysis).
-
Cause 3: Inefficient Extraction from the Matrix.
-
Solution (for Solid Samples): Ensure the plant or tissue material is finely ground to maximize the surface area for solvent contact. For advanced techniques like UAE or MAE, optimize parameters such as time, temperature, and power. Increased temperature generally improves extraction efficiency but be cautious of analyte degradation at very high temperatures.[17]
-
-
Cause 4: Loss During Solid-Phase Extraction (SPE).
-
Solution:
-
Incorrect Sorbent: For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be effective. The choice depends on the sample solvent.
-
Improper Conditioning/Equilibration: Always pre-condition the SPE cartridge (e.g., with methanol) and equilibrate it (e.g., with water or buffer) to ensure proper sorbent wetting and analyte retention.[18]
-
Sample Overload: Do not exceed the binding capacity of the SPE cartridge, which is typically 1-5% of the sorbent mass.[18]
-
Wash Solvent Too Strong: The wash step is critical for removing interferences but can also lead to analyte loss. Use a wash solvent that is strong enough to remove impurities but weak enough to leave this compound bound to the sorbent.
-
Incomplete Elution: Use a solvent strong enough to fully elute this compound from the sorbent. You may need to test different solvents or solvent mixtures (e.g., acetonitrile, methanol, or mixtures with small amounts of modifiers).
-
-
Issue 2: Dirty Extract or High Matrix Effects
Q: My final extract contains many interfering peaks, leading to ion suppression in my LC-MS analysis. How can I clean it up?
A: A dirty extract is typically the result of insufficient sample cleanup.
-
Cause 1: Inefficient Protein Precipitation (for biological fluids).
-
Solution: Ensure an adequate solvent-to-sample ratio (at least 3:1 v/v) when using solvents like acetonitrile or methanol for protein precipitation. Perform precipitation at low temperatures (e.g., 4°C) to maximize protein removal.
-
-
Cause 2: Suboptimal SPE Cleanup.
-
Solution: Incorporate a multi-step wash procedure in your SPE protocol. For a reversed-phase C18 cartridge, after loading the sample, use a weak aqueous wash to remove polar interferences, followed by a slightly stronger organic/aqueous wash to remove moderately polar interferences before eluting this compound.
-
-
Cause 3: Co-extraction of Lipids (for fatty matrices).
-
Solution:
-
Liquid-Liquid Partitioning: Perform a pre-extraction with a nonpolar solvent like hexane to remove the bulk of the lipids before proceeding with the primary extraction.[12]
-
Specialized SPE Sorbents: Consider using SPE cartridges designed for lipid removal, such as those containing C18 and PSA (primary secondary amine) sorbents or proprietary lipid-removal phases.[12]
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [19][20][21][22] |
| Molecular Weight | 194.18 g/mol | [1][19][21] |
| LogP (XLogP3-AA) | 1.3 | [8][19] |
| Solubility in Water | 2.5 mg/mL (at 25°C) | [19] |
| Solubility in Ethanol | 10 mg/mL | [1] |
| Solubility in DMSO | 55 mg/mL | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
| Hydrogen Bond Donors | 0 | [8][19] |
| pKa | Not applicable (neutral lactone) | N/A |
Table 2: Influence of Key Parameters on this compound Extraction Efficiency (Illustrative)
This table provides a qualitative guide to optimizing extraction parameters based on general principles and data from similar compounds.
| Parameter | Low Setting | Medium Setting | High Setting | Expected Impact on this compound Yield |
| Extraction Temperature | 25°C | 50°C | 75°C | Increases with temperature, but risk of degradation at very high temperatures. |
| Extraction Time (UAE/MAE) | 5 min | 15 min | 30 min | Increases with time, but may plateau or decrease after an optimum point due to degradation. |
| Solvent Polarity | Hexane (Nonpolar) | Ethyl Acetate (Mid-polar) | Ethanol/Methanol (Polar) | Optimal with mid-to-high polarity solvents like Ethanol. Low yield with nonpolar solvents. |
| Sample pH | pH 2 (Acidic) | pH 5-6 (Weakly Acidic) | pH 10 (Basic) | Optimal near neutral pH. Risk of lactone hydrolysis and degradation at low and high pH. |
| Solid-to-Liquid Ratio | 1:5 g/mL | 1:10 g/mL | 1:20 g/mL | Increases with higher solvent volume, but may lead to dilute extracts requiring concentration. |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) from Plant Material
This protocol provides a starting point for extracting this compound from dried, powdered plant material (e.g., poppy capsules).
-
Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of 80% ethanol in water (v/v).
-
Ultrasonication: Place the tube in an ultrasonic bath or use an ultrasonic probe. Sonicate for 20 minutes at a controlled temperature of 45°C.[17]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant (the extract) into a clean collection vessel.
-
Re-extraction (Optional): To improve recovery, add another 15 mL of the extraction solvent to the pellet, vortex, sonicate for 10 minutes, and centrifuge again. Combine the second supernatant with the first.
-
Concentration: Evaporate the solvent from the combined extracts under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of a solvent compatible with your analytical method (e.g., 50:50 methanol:water). Vortex and filter through a 0.22 µm syringe filter before analysis.
Protocol 2: General Solid-Phase Extraction (SPE) from Biological Fluid (e.g., Plasma)
This protocol is a general guide for cleaning up a biological fluid sample using a reversed-phase (C18) SPE cartridge.
-
Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water to precipitate proteins and ensure the sample is slightly acidic. Vortex and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Pass 3 mL of 5% methanol in water through the cartridge to remove highly polar interferences.
-
Wash 2: Pass 3 mL of 40% methanol in water through the cartridge to remove less polar interferences.
-
-
Drying: Dry the SPE cartridge under high vacuum or nitrogen flow for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge by passing 2 mL of acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in 200 µL of the mobile phase for LC-MS analysis.
Visualizations
// Extraction Branch Solvent [label="Optimize Solvent\n(e.g., 80% Ethanol)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method [label="Optimize Method Parameters\n(Time, Temp, Power for UAE/MAE)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Extraction -> Solvent [label=" No "]; Solvent -> Method; Check_Extraction -> Check_Degradation [label=" Yes "];
// Degradation Branch pH [label="Check pH of Solutions\n(Keep between pH 3-7)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Reduce Temperature\n(Evaporation < 50°C)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Degradation -> pH [label=" No "]; pH -> Temp; Check_Degradation -> Check_SPE [label=" Yes "];
// SPE Branch Wash [label="Check Wash Step\n(Is solvent too strong?)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elution [label="Check Elution Step\n(Is solvent too weak?)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Loading [label="Check Sample Load\n(Flow rate, volume)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_SPE -> Wash [label=" No "]; Wash -> Elution; Elution -> Loading;
End [label="Recovery Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_SPE -> End [label=" Yes "]; Method -> End; Temp -> End; Loading -> End; } .dot Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. busca-tox.com [busca-tox.com]
- 5. mdpi.com [mdpi.com]
- 6. ultrasound-assisted extraction procedure: Topics by Science.gov [science.gov]
- 7. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-d3 | C10H10O4 | CID 71749883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Determination of nicotine, cotinine and caffeine in meconium using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of pH and Temperature on the Stability of Fumonisins in Maize Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. This compound | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Human Metabolome Database: Showing metabocard for Meconine (HMDB0032652) [hmdb.ca]
- 21. GSRS [gsrs.ncats.nih.gov]
- 22. CAS Common Chemistry [commonchemistry.cas.org]
Navigating Meconin Analysis: A Technical Support Guide
Welcome to the Technical Support Center for meconin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the validation of analytical methods for this compound, a key biomarker for prenatal heroin exposure. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in validating an analytical method for this compound in meconium?
A1: Method validation for this compound in meconium, a complex and variable biological matrix, presents several key challenges:
-
Matrix Effects: Meconium is a heterogeneous mixture of water, bile acids, mucus, and cellular debris, which can cause significant ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[1][2][3][4] The use of a suitable internal standard is crucial to mitigate these effects.
-
Sample Preparation: The viscous and non-homogenous nature of meconium makes extraction difficult and can lead to low and variable analyte recovery.[5][6][7] An effective homogenization and cleanup procedure is essential.
-
Analyte Stability: The stability of this compound in meconium under various storage and processing conditions must be thoroughly evaluated to ensure accurate results.[8][9][10]
-
Reference Standards: Availability of high-purity this compound reference standards and appropriate internal standards is critical for accurate quantification.
-
Low Concentrations: this compound may be present at very low concentrations, requiring a highly sensitive analytical method with low limits of detection (LOD) and quantification (LOQ).[11][12]
Q2: How can I minimize matrix effects during this compound analysis by LC-MS/MS?
A2: Minimizing matrix effects is critical for accurate and reliable quantification of this compound in meconium. Here are some effective strategies:
-
Effective Sample Cleanup: Employ a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering substances from the matrix.[13][14]
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended. The IS should be added to the sample at the beginning of the extraction process to compensate for analyte loss during sample preparation and for matrix-induced ionization effects.[15]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to achieve good separation of this compound from co-eluting matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank meconium matrix that is free of this compound to match the matrix of the unknown samples as closely as possible.[4]
-
Standard Addition: For particularly challenging matrices, the method of standard additions can be used to quantify this compound by accounting for the specific matrix effects of each sample.
Q3: What are the key validation parameters to assess for a this compound analytical method?
A3: A comprehensive validation of a this compound analytical method should evaluate the following parameters as per regulatory guidelines (e.g., ICH, FDA):
-
Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other endogenous and exogenous compounds.[13][16]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of this compound.[11][12][13][17]
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing quality control (QC) samples at different concentrations.[13][16]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[13][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.[11][12][13][17]
-
Recovery: The efficiency of the extraction procedure in recovering this compound from the meconium matrix.[13][16]
-
Stability: The stability of this compound in the biological matrix and in processed samples under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[8][13]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Peak | Inefficient extraction | - Ensure complete homogenization of the meconium sample. - Optimize the solid-phase extraction (SPE) protocol (e.g., sorbent type, wash and elution solvents). |
| Analyte degradation | - Investigate the stability of this compound under your specific sample collection, storage, and processing conditions.[8][9] - Keep samples on ice or frozen whenever possible. | |
| Mass spectrometer sensitivity issue | - Tune and calibrate the mass spectrometer. - Check for detector or source contamination. | |
| High Variability in Results | Inconsistent sample preparation | - Ensure consistent and thorough homogenization of each meconium sample.[5] - Use an automated or semi-automated extraction system for better reproducibility. |
| Matrix effects | - Use a stable isotope-labeled internal standard for every sample. - Evaluate the matrix effect for each new batch of meconium samples. | |
| Inconsistent injection volume | - Check the autosampler for air bubbles and proper functioning. | |
| Poor Peak Shape (Tailing or Fronting) | Chromatographic column issue | - Check the column for contamination or degradation. - Ensure the mobile phase pH is appropriate for this compound. |
| Co-eluting interferences | - Optimize the chromatographic gradient to better separate this compound from interfering peaks. | |
| Injection of sample in a solvent stronger than the mobile phase | - Ensure the final sample extract is in a solvent compatible with the initial mobile phase conditions. | |
| Unexpected Peaks or High Background | Contamination | - Check all solvents, reagents, and labware for contamination. - Run a blank sample (extraction solvent without meconium) to identify sources of contamination. |
| Insufficient sample cleanup | - Optimize the SPE wash steps to remove more interfering compounds. | |
| Carryover | - Implement a robust needle wash protocol in the autosampler. |
Experimental Protocols
Protocol 1: this compound Extraction from Meconium
This protocol is a representative example based on common procedures for drug extraction from meconium.[6][13][14][16][17]
-
Sample Homogenization:
-
Accurately weigh approximately 0.25 g of meconium into a homogenization tube.
-
Add 1 mL of methanol and the internal standard (e.g., this compound-d3).
-
Homogenize the sample using a mechanical homogenizer or by sonication for 30 minutes.[13][16]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an appropriate buffer (e.g., 0.1% formic acid in water).
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., acidic water, methanol).
-
Elute this compound from the cartridge with an appropriate solvent mixture (e.g., 5% ammonium hydroxide in acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial LC mobile phase.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides typical starting conditions for the LC-MS/MS analysis of this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size) is commonly used.[13][16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing the pure standards into the mass spectrometer. For example, a potential precursor ion for this compound (C10H10O4, MW: 194.18) would be its protonated molecule [M+H]+ at m/z 195. The product ions would be determined from the fragmentation of the precursor ion.[18][19][20][21]
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each MRM transition to maximize signal intensity.
-
Quantitative Data Summary
The following tables provide examples of acceptance criteria for key validation parameters. Actual values should be established during in-house validation studies.
Table 1: Linearity and Sensitivity
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | Should cover expected concentrations in samples. |
| LOD | Signal-to-noise ratio ≥ 3 |
| LOQ | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
Table 2: Accuracy and Precision
| QC Level | Accuracy (% Bias) | Precision (%RSD) |
| Low | Within ± 20% | ≤ 20% |
| Medium | Within ± 15% | ≤ 15% |
| High | Within ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Calculation | Typical Acceptance Criteria |
| Extraction Recovery | (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100% | Consistent and reproducible across QC levels. |
| Matrix Effect | (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100% | Should be minimized and compensated for by the internal standard. |
Visualizations
Caption: Experimental workflow for this compound analysis in meconium.
Caption: Logical troubleshooting workflow for this compound analysis.
References
- 1. dpxtechnologies.com [dpxtechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. A liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 20 drugs of abuse and metabolites in human meconium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt-Assisted Liquid-Liquid Extraction of Meconium for Analysis of Cocaine and Amphetamines by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability of heroin, 6-monoacetylmorphine, and morphine in biological samples and validation of an LC–MS assay for delayed analyses of pharmacokinetic samples in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 11. Detection of codeine, morphine, 6-monoacetylmorphine, and this compound in human umbilical cord tissue: method validation and evidence of in utero heroin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS/MS method for the determination of common synthetic cathinones in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Prenatal Substance Exposure Using Meconium and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of a Common Internal Standard Material to Reduce Inter-Laboratory Variation and Ensure the Quality, Safety and Efficacy of Expanded Newborn Screening Results When Using Flow Injection Analysis Tandem Mass Spectrometry with Internal Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS-MS Method for the Determination of Antidepressants and Benzodiazepines in Meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Validation & Comparative
Meconin: A Robust Marker for Illicit Heroin Use
A comprehensive comparison of meconin and 6-acetylmorphine (6-AM) for the forensic and clinical detection of heroin consumption.
The accurate identification of illicit heroin use is a critical task in clinical toxicology and forensic science. While 6-acetylmorphine (6-AM) has traditionally been the gold standard urinary marker for heroin ingestion, its short detection window limits its effectiveness. Emerging evidence strongly supports the validation of this compound, a metabolite of the heroin contaminant noscapine, as a more sensitive and reliable indicator of illicit heroin use. This guide provides a comparative analysis of this compound and 6-AM, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the superior utility of this compound.
Performance Comparison: this compound vs. 6-Acetylmorphine (6-AM)
Quantitative data from various studies highlight the superior performance of this compound as a marker for illicit heroin use, particularly in terms of detection rates.
| Parameter | This compound | 6-Acetylmorphine (6-AM) | Biological Matrix | Reference |
| Detection Rate in Morphine-Positive Samples (Substance Misuse Service) | 94.7% (284/300) | 56% (168/300) | Urine | [1] |
| Specificity (Substance Misuse Service) | 100% | Not explicitly stated, but considered highly specific | Urine | [1] |
| Detection in Heroin-Exposed Newborns (Sole Marker) | 12.8% (11/86) | 76.7% (66/86) | Umbilical Cord Tissue | [2] |
| Limit of Detection (LOD) by LC-MS/MS | 0.1 ng/g | 0.1 ng/g | Umbilical Cord Tissue | [2] |
| Limit of Quantitation (LOQ) by LC-MS/MS | 0.2 ng/g | 0.2 ng/g | Umbilical Cord Tissue | [2] |
| Limit of Detection (LOD) by GC-MS | Not explicitly stated | 2.5 ng/g | Meconium | [3] |
| Limit of Quantitation (LOQ) by GC-MS | Not explicitly stated | 5 ng/g | Meconium | [3] |
| Detection Window | Longer than 6-AM | < 1 day | Urine | [4] |
Metabolic Pathway of Heroin and Formation of this compound
Illicitly produced heroin contains various impurities, including noscapine. Following heroin administration, both heroin and noscapine are metabolized in the body. Heroin is rapidly metabolized to 6-AM and then to morphine. Concurrently, noscapine is metabolized to this compound. The presence of this compound, therefore, serves as an indirect but highly specific marker of illicit heroin use.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS determination of heroin metabolites in meconium: evaluation of four solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usdtl.com [usdtl.com]
Meconin and 6-MAM: A Comparative Guide for Heroin Detection
For researchers, scientists, and drug development professionals, the accurate detection of heroin use is a critical aspect of clinical and forensic toxicology. While 6-monoacetylmorphine (6-MAM) has long been the definitive biomarker for heroin exposure, its short detection window presents a significant limitation. This guide provides a comprehensive comparison of meconin and 6-MAM, highlighting the growing importance of this compound as a complementary and often superior marker for identifying illicit heroin use.
This comparison guide delves into the experimental data supporting the use of both markers, details the analytical methodologies for their detection, and presents a clear overview of their respective strengths and weaknesses.
At a Glance: this compound vs. 6-MAM
| Feature | 6-Monoacetylmorphine (6-MAM) | This compound |
| Origin | Direct metabolite of heroin (diacetylmorphine).[1][2][3] | Metabolite of noscapine, an alkaloid present in opium and thus an impurity in illicit heroin.[1][4] |
| Specificity for Heroin | Highly specific to heroin administration.[1][2][3] | Specific to the use of illicitly produced heroin containing noscapine. Not present in pharmaceutical-grade heroin.[1][4] |
| Detection Window | Very short, typically less than 24 hours in urine.[1][4] | Longer detection window compared to 6-MAM.[5] |
| Primary Advantage | Unambiguous indicator of recent heroin use.[1][2][3] | Improved detection of illicit heroin use, especially when 6-MAM is no longer detectable.[1][4][5] |
| Primary Limitation | Short half-life can lead to false-negative results if testing is delayed.[1][2][4] | Absence does not rule out heroin use, particularly if purified or synthetic heroin is consumed. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection of 6-MAM and this compound in various biological matrices.
Table 1: Detection in Umbilical Cord Tissue
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Linearity (ng/g) | Mean Concentration (ng/g) | Median Concentration (ng/g) |
| 6-MAM | 0.1 | 0.2 | 0.2 - 10.0 | 5.03 ± 19.48 | 1.22 |
| This compound | 0.1 | 0.2 | 0.2 - 10.0 | 0.99 ± 0.9 | 0.6 |
Data from a study utilizing a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Table 2: Detection in Meconium
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Linearity Range (ng/g) |
| 6-MAM | 2.5 | 5 | 5 - 100 |
Data from a study using gas chromatography-mass spectrometry (GC-MS) with solid-phase extraction.[6]
Table 3: Detection Rates in Urine Samples from Known Illicit Heroin Users
| Analyte | Detection Rate |
| 6-MAM | 56% (168 out of 300 samples) |
| This compound | 94.7% (284 out of 300 samples) |
This study demonstrated that this compound detection significantly outperformed 6-MAM in identifying illicit heroin use in this cohort.[5]
Metabolic Pathways and Detection Logic
The following diagram illustrates the metabolic origins of 6-MAM and this compound, providing a clear rationale for their use as biomarkers for heroin consumption.
Caption: Metabolic pathways of heroin and noscapine.
Experimental Protocols
The simultaneous detection of this compound and 6-MAM is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The following is a generalized experimental protocol based on published methods.[1][7][8][9]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate the analytes of interest from the biological matrix (e.g., urine, meconium homogenate) and remove potential interferences.
-
Procedure:
-
An internal standard is added to the sample.
-
The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange column).
-
The cartridge is washed with a series of solvents to remove interfering substances.
-
The analytes (this compound and 6-MAM) are eluted from the cartridge with a specific solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in a mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Separation
-
Objective: To separate this compound and 6-MAM from other compounds in the extracted sample before they enter the mass spectrometer.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate is maintained to ensure reproducible separation.
-
Injection Volume: A small volume of the reconstituted sample is injected into the LC system.
-
3. Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To specifically detect and quantify this compound and 6-MAM based on their unique mass-to-charge ratios.
-
Principle:
-
Ionization: The separated compounds from the LC are ionized, typically using electrospray ionization (ESI).
-
Precursor Ion Selection (Q1): The mass spectrometer selects the specific parent ions of this compound and 6-MAM.
-
Collision-Induced Dissociation (Q2): The selected parent ions are fragmented into characteristic product ions in a collision cell.
-
Product Ion Analysis (Q3): The product ions are detected and quantified, providing a high degree of specificity for the target analytes.
-
Experimental Workflow
The diagram below outlines the typical workflow for the analysis of this compound and 6-MAM in a clinical or forensic laboratory setting.
Caption: Analytical workflow for this compound and 6-MAM detection.
Conclusion
In the pursuit of accurate and reliable heroin detection, relying solely on 6-MAM can lead to missed cases of illicit drug use due to its rapid clearance from the body. The inclusion of this compound in toxicological testing panels offers a significant advantage by extending the window of detection for illicit heroin. As demonstrated by the presented data, this compound is often detected at a higher frequency than 6-MAM in populations of known heroin users.[5] Therefore, a combined analytical approach that targets both 6-MAM and this compound provides a more robust and comprehensive strategy for identifying heroin exposure, ultimately leading to more accurate findings in clinical and forensic investigations.
References
- 1. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. usdtl.com [usdtl.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS determination of heroin metabolites in meconium: evaluation of four solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An advanced LC-MS/MS protocol for simultaneous detection of pharmaceuticals and personal care products in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Meconin: A Highly Specific Biomarker for the Detection of Illicit Opiate Use
A comparative guide for researchers, scientists, and drug development professionals.
The accurate identification of illicit opiate use is a critical challenge in clinical toxicology, forensic science, and substance abuse monitoring. While numerous biomarkers exist, distinguishing between the use of street heroin and the legitimate administration of pharmaceutical opiates, or even the consumption of poppy seeds, requires highly specific analytical markers. This guide provides a comprehensive comparison of meconin, a metabolite of noscapine, with other common opiate biomarkers, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a metabolite of noscapine, a naturally occurring alkaloid in the opium poppy (Papaver somniferum)[1][2]. Illicitly produced heroin is often contaminated with other opium alkaloids, including noscapine[3][4]. In contrast, pharmaceutical-grade diamorphine (heroin) is highly purified and does not contain noscapine[5]. Consequently, the presence of this compound in a biological sample is a strong indicator of the consumption of illicit heroin or other unrefined opium products[4][6].
Comparative Analysis of Opiate Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and window of detection. The following table summarizes the performance of this compound in comparison to other commonly used biomarkers for opiate use.
| Biomarker | Parent Compound(s) | Typical Matrix | Specificity for Illicit Heroin | Potential for False Positives |
| This compound | Noscapine (from illicit heroin/opium) | Urine, Umbilical Cord Tissue | High (100% reported in some studies)[4][6][7] | Low; not present in pharmaceutical opiates. |
| 6-Monoacetylmorphine (6-MAM) | Heroin (Diamorphine) | Urine, Blood, Hair | High; unique metabolite of heroin. | Low; very short half-life can lead to false negatives. |
| Acetylcodeine | Impurity in illicit heroin | Urine | High; indicates use of illicitly manufactured heroin. | Low; present in very low concentrations. |
| Morphine | Heroin, Codeine, Morphine, Poppy Seeds | Urine, Blood, Hair | Low; common metabolite of various opiates and present in some foods. | High; can result from prescription medication or poppy seed consumption[8][9][10]. |
| Codeine | Codeine, Heroin (as impurity), Poppy Seeds | Urine, Blood, Hair | Low; widely available as a prescription medication and present in poppy seeds[8][11]. | High; can result from prescription medication or poppy seed consumption. |
| Papaverine | Opium (impurity in illicit heroin) | Urine | High; indicates consumption of opium or illicit heroin. | Moderate; can also be detected after poppy seed consumption[3]. |
| Thebaine | Opium (impurity in illicit heroin), Poppy Seeds | Urine | Moderate; can distinguish heroin use from some prescription opiates, but also present in poppy seeds[7]. | Moderate; present in poppy seeds. |
Experimental Data on this compound Specificity
A key validation study analyzed 362 urine samples from individuals attending substance misuse services and 26 postmortem cases. The findings underscore the high specificity and sensitivity of this compound as a biomarker for illicit opiate use[4][6][7].
| Sample Group | Morphine as Major Opiate | This compound Detected | Sensitivity | Specificity |
| Substance Misuse (n=300) | 300 | 284 | 94.7% | 100% |
| Postmortem (n=14) | 14 | 11 | 78.6% | 100% |
| Morphine not Major Opiate (n=62) | 0 | 0 | - | 100% |
| Medicinal Diamorphine Administered (n=4) | 4 | 0 | - | 100% |
In the 62 cases where morphine was not the major opiate and in the 4 cases of known medicinal diamorphine administration, this compound was not detected, demonstrating its 100% specificity for illicit opiate use in this study[4][6][7]. Notably, in the 300 samples from the substance misuse service where morphine was the major opiate, this compound was detected in a higher proportion of cases (94.7%) than 6-monoacetylmorphine (6-MAM) (56%)[4].
Experimental Protocols
The detection and quantification of this compound and other opiate biomarkers in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., pH 5 acetate buffer) and a β-glucuronidase enzyme solution to deconjugate glucuronide metabolites.
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 55°C) for a specified period (e.g., 2-4 hours).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a series of solvents (e.g., water, dilute acid, methanol) to remove interferences.
-
Elute the analytes of interest with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of the derivatized extract.
-
Temperature Program: An initial oven temperature of around 100°C, ramped up to approximately 300°C.
-
Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for this compound and other target analytes.
-
Derivatization: Silylation of the extract with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is often performed prior to GC-MS analysis to improve the chromatographic properties of the analytes.
Visualizing Pathways and Workflows
Metabolic Pathway of Noscapine to this compound
The following diagram illustrates the metabolic conversion of noscapine, a contaminant in illicit heroin, to its primary urinary metabolite, this compound.
Caption: Metabolic pathway of noscapine to this compound.
Experimental Workflow for this compound Detection
This diagram outlines the typical laboratory workflow for the analysis of this compound in a urine sample.
Caption: Experimental workflow for this compound detection.
Logical Comparison of Opiate Biomarker Specificity
The following diagram provides a logical framework for interpreting the presence of various opiate biomarkers.
Caption: Logical comparison of opiate biomarker specificity.
Conclusion
This compound has demonstrated exceptional specificity as a biomarker for distinguishing illicit opiate use from the use of pharmaceutical opiates. Its presence in a biological sample provides strong evidence of the consumption of unrefined opium products, such as street heroin. While other biomarkers like 6-MAM are also highly specific, this compound's potentially longer detection window and high detection rates in known heroin users make it a valuable and often superior adjunct in toxicological analyses. The inclusion of this compound in routine opiate testing protocols can significantly enhance the accuracy of identifying illicit drug use, thereby informing clinical decisions, forensic investigations, and public health monitoring efforts.
References
- 1. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of this compound as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Poppy Seed Consumption May Be Associated with Codeine-Only Urine Drug Test Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can eating poppy seeds affect drug test results? An addiction and pain medicine specialist explains - UF Health [ufhealth.org]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. Poppy Seeds and Opiate Testing - Aegis Sciences Corporation [aegislabs.com]
Cross-Reactivity in Opiate Immunoassays: A Comparative Guide for Meconin Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of specific biomarkers is paramount in toxicological and clinical research. Meconin, a primary metabolite of noscapine, serves as a crucial indicator of illicit heroin use. However, the performance of immunoassays used for opiate screening can be significantly influenced by the cross-reactivity of their antibodies with structurally related compounds. This guide provides a comparative overview of cross-reactivity in opiate immunoassays, with a focus on this compound and its parent compound, noscapine, to aid researchers in selecting the appropriate screening tools and interpreting results.
Understanding the Challenge: Cross-Reactivity with Heroin Adulterants
Illicit heroin is often cut with various substances, including other opium alkaloids like noscapine. Consequently, this compound, a stable metabolite of noscapine, is a reliable marker to differentiate illicit heroin use from the consumption of pharmaceutical-grade opiates. Immunoassays, the frontline tool for drug screening, rely on antibody recognition of specific molecular structures. The structural similarity between morphine (the primary target of most opiate immunoassays) and other opium-derived compounds, such as noscapine and its metabolites, can lead to cross-reactivity, potentially causing false-positive or misleadingly high results.
Comparative Analysis of Opiate Immunoassay Cross-Reactivity
While comprehensive, direct comparative studies on the cross-reactivity of all commercially available opiate immunoassays with this compound are limited in publicly available literature, existing research and manufacturer's data provide valuable insights into the performance of different assay types. It is crucial to note that specific cross-reactivity profiles can vary significantly between manufacturers and even between different lots of the same assay.
Data on the cross-reactivity of opiate immunoassays with noscapine and its metabolites is not consistently reported by all manufacturers. Independent validation studies are therefore essential for any laboratory conducting such tests.
Below is a summary of what is generally known about the cross-reactivity of common opiate immunoassay platforms:
| Immunoassay Platform | Principle | Known Cross-Reactivity Profile for Opiates | Reported Cross-Reactivity with Noscapine/Meconin |
| EMIT® (Enzyme Multiplied Immunoassay Technique) | Homogeneous Enzyme Immunoassay | Broad cross-reactivity with various opiates and structurally related compounds. | Specific quantitative data for noscapine and this compound is not readily available in public documentation. Independent studies have shown that some EMIT opiate assays can exhibit cross-reactivity with other non-target compounds. |
| CEDIA® (Cloned Enzyme Donor Immunoassay) | Homogeneous Enzyme Immunoassay | Generally demonstrates broad cross-reactivity with a range of opioids. | Specific cross-reactivity data for noscapine and this compound is not consistently published in manufacturer's inserts. Research suggests that CEDIA opiate assays can be susceptible to interference from various compounds. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Heterogeneous Immunoassay | Specificity can be tailored |
A Guide to Inter-Laboratory Comparison of Meconin Analysis for Assessing In Utero Opioid Exposure
This guide provides a framework for researchers, scientists, and drug development professionals to conduct an inter-laboratory comparison (ILC) or proficiency testing for the analysis of meconin in meconium. This compound, a metabolite of the heroin contaminant noscapine, serves as a crucial biomarker for identifying illicit heroin use, distinguishing it from the use of pharmaceutical-grade diamorphine.[1][2] Establishing robust and reproducible analytical methods across different laboratories is paramount for accurate assessment of in utero opioid exposure and for ensuring the reliability of clinical and forensic toxicology results.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons are essential for evaluating the performance of analytical methods and the competence of laboratories.[1] They can take the form of:
-
Proficiency Testing (PT): To assess the ability of laboratories to produce accurate results.
-
Collaborative Method Validation Studies: To determine the performance characteristics of a specific analytical method.
Participation in such studies is often a requirement for laboratory accreditation and ensures that results are comparable and reliable across different testing sites.
Analytical Methods for this compound Quantification
The primary analytical technique for the quantification of this compound in meconium and other neonatal specimens is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which are critical for detecting the low concentrations of this compound often present. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though LC-MS/MS is generally preferred for its superior performance with complex biological matrices like meconium.[3][4][5]
Performance Characteristics of a Validated LC-MS/MS Method
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the detection of this compound in umbilical cord tissue, which can be considered analogous to meconium analysis. These values can serve as a benchmark for laboratories participating in an inter-laboratory comparison.
| Parameter | Performance Characteristic | Source |
| Limit of Detection (LOD) | 0.1 ng/g | [1][2][6][7] |
| Limit of Quantification (LOQ) | 0.2 ng/g | [1][2][6][7] |
| Linearity | 0.2 to 10.0 ng/g | [1][2][6][7] |
| Intra-assay Precision | 4–12% | [3] |
| Inter-assay Precision | 6–12% | [3] |
| Accuracy | 92–106% | [3] |
| Extraction Efficiency | 50–98% | [3] |
Experimental Protocols
A detailed experimental protocol is crucial for ensuring consistency and comparability of results in an inter-laboratory study. The following outlines a typical workflow for this compound analysis using LC-MS/MS.
Meconium is a complex and viscous matrix requiring a thorough extraction and clean-up procedure to minimize matrix effects.[5]
-
Homogenization: A known weight of meconium (e.g., 0.25 g) is homogenized in a suitable solvent, such as methanol.[8]
-
Sonication: The homogenate is sonicated to ensure complete disruption of the meconium matrix and release of the analyte.[8]
-
Centrifugation: The sample is centrifuged to pellet solid debris.
-
Solid-Phase Extraction (SPE): The supernatant is subjected to solid-phase extraction for purification and concentration of the analyte.[8][9] This step is critical for removing interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. A C8 or C18 reversed-phase column is typically used with a gradient mobile phase, such as acetonitrile and 0.1% formic acid in water, to achieve chromatographic separation.[4][8]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Visualization of Workflows
The following diagrams illustrate the key processes in an inter-laboratory comparison of this compound analysis.
References
- 1. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usdtl.com [usdtl.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography-mass spectrometry assay for the determination of opiates and cocaine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meconium analysis to detect fetal exposure to neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of codeine, morphine, 6-monoacetylmorphine, and this compound in human umbilical cord tissue: method validation and evidence of in utero heroin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A LC-MS/MS method for the determination of common synthetic cathinones in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS determination of heroin metabolites in meconium: evaluation of four solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Meconin in Postmortem Samples: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The detection of meconin, a hydrolysis product of noscapine, in postmortem samples serves as a crucial indicator of illicit heroin use. Unlike morphine, which can originate from various sources, this compound's presence strongly suggests the use of street heroin, which often contains noscapine as an impurity. This guide provides a comparative overview of the primary analytical methods for this compound detection in postmortem toxicology, focusing on their sensitivity and performance, supported by experimental data.
Comparison of Analytical Methods for this compound Detection
The two predominant techniques for the determination of this compound in forensic toxicology are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and sample throughput.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Detection Rate in Morphine-Positive Postmortem Cases | Key Advantages |
| GC-MS | Various Postmortem Tissues | Not explicitly stated in reviewed literature | Not explicitly stated in reviewed literature | 78%[1] | High specificity, well-established methodology in forensic toxicology. |
| LC-MS/MS | Umbilical Cord Tissue* | 0.2 ng/g[2] | 0.5 ng/g[2] | Not directly compared in the same study | High sensitivity and specificity, suitable for complex matrices. |
*Data from umbilical cord tissue is presented as a proxy for postmortem tissues due to the availability of validated quantitative data. Analytical methods are often transferable between biological matrices with appropriate validation.
Experimental Workflows and Methodologies
The accurate detection of this compound in postmortem samples relies on robust and validated experimental protocols. Below is a typical workflow, followed by detailed methodologies for both GC-MS and LC-MS/MS techniques.
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Homogenization -> Extraction [label="Isolation of Analytes"];
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The logical pathway from illicit heroin use to the postmortem detection of this compound.
References
A Comparative Analysis of Meconin Detection in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the quantitative analysis of meconin across various biological samples, detailing experimental protocols and comparative performance data.
This compound, a stable metabolite of noscapine and a contaminant in illicit heroin, serves as a crucial biomarker for identifying heroin use. Its detection and quantification across different biological matrices are paramount in forensic toxicology, clinical chemistry, and drug development research. This guide provides a comparative analysis of this compound detection in umbilical cord tissue, meconium, urine, blood, and hair, offering insights into the advantages and limitations of each matrix.
Quantitative Data Summary
The selection of a biological matrix for this compound analysis is often dictated by the desired window of detection, the availability of the sample, and the required sensitivity of the assay. The following tables summarize the quantitative performance of analytical methods for this compound detection in various biological matrices based on available scientific literature.
Table 1: Quantitative Analysis of this compound in Neonatal Matrices
| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reported Concentration Range |
| Umbilical Cord Tissue | LC-MS/MS | 0.1 ng/g | 0.2 ng/g | Mean: 0.99 ± 0.9 ng/g; Median: 0.6 ng/g[1][2] |
| Meconium | LC-MS/MS | 0.2 - 20.0 ng/g (for general opioids) | Not explicitly stated for this compound | Not explicitly stated for this compound |
Table 2: Quantitative Analysis of this compound in Traditional Matrices
| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reported Concentration Range |
| Urine | GC-MS | Not explicitly stated | Not explicitly stated | Detected in 94.7% of heroin-positive samples[3][4] |
| Blood/Plasma | GC-MS or LC-MS/MS | Not available | Not available | Not available |
| Hair | GC-MS | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized experimental protocols for the extraction and analysis of this compound and other opioids from various biological matrices.
This compound Extraction and Analysis from Umbilical Cord Tissue (LC-MS/MS)
This protocol is based on a validated method for the detection of this compound in umbilical cord tissue.[1][2]
a. Sample Preparation:
-
Obtain a 1-gram specimen of umbilical cord tissue.
-
Homogenize the tissue sample.
-
Add an internal standard to the homogenate.
b. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode solid-phase extraction cartridge.
-
Load the homogenized sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes, including this compound, from the cartridge.
c. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent.
-
Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the analytes using a suitable analytical column and mobile phase gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode.
General Opioid Extraction from Meconium (LC-MS/MS)
While a specific protocol for this compound was not detailed in the search results, this general method for opioids can be adapted.
a. Sample Preparation:
-
Homogenize approximately 0.25 g of meconium with methanol.[5]
-
Centrifuge the sample to separate the supernatant.
b. Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., Oasis MCX).[5]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove matrix interferences.
-
Elute the opioid analytes.
c. LC-MS/MS Analysis:
-
Analyze the eluate using an LC-MS/MS system with a suitable column (e.g., Atlantis T3) and a gradient mobile phase.[5]
This compound Detection in Urine (GC-MS)
This protocol is based on a study that successfully detected this compound in a high percentage of urine samples from heroin users.[3][4]
a. Sample Preparation:
-
Perform enzymatic hydrolysis on the urine sample to deconjugate metabolites.
-
Adjust the pH of the sample as needed.
b. Extraction:
-
Utilize solid-phase extraction (SPE) with a mixed-mode cartridge to isolate the analytes.
c. Derivatization and GC-MS Analysis:
-
Evaporate the extract and derivatize the analytes to increase their volatility for gas chromatography.
-
Analyze the derivatized sample using a gas chromatography-mass spectrometry (GC-MS) system.
General Opioid Extraction from Blood (GC-MS)
a. Sample Preparation:
-
Dilute whole blood with a buffer solution.
b. Solid-Phase Extraction (SPE):
-
Use a mixed-mode SPE column for extraction.[6]
-
Condition the column, load the sample, wash away interferences, and elute the analytes.[6]
c. GC-MS Analysis:
-
Derivatize the extracted analytes and analyze by GC-MS.[6]
General Opioid Extraction from Hair (GC-MS)
The following is a general procedure for the extraction of opioids from hair, which can be optimized for this compound detection.
a. Sample Decontamination and Preparation:
-
Wash hair samples with solvents like dichloromethane and methanol to remove external contamination.
-
Dry and pulverize the hair sample.
b. Extraction:
-
Incubate the pulverized hair in an acidic solution (e.g., 0.01 M HCl) overnight at an elevated temperature.[7]
-
Perform solid-phase extraction on the resulting solution.[7]
c. Derivatization and GC-MS Analysis:
-
Derivatize the extracted analytes with a suitable agent (e.g., propionic anhydride).[7]
-
Analyze using GC-MS in selected ion monitoring (SIM) mode.[7]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using the DOT language depict the experimental workflows for this compound analysis in different biological matrices.
Caption: Experimental workflows for this compound analysis.
Comparative Discussion
-
Umbilical Cord Tissue: This matrix offers a non-invasive method for detecting in-utero drug exposure with a good detection window. The validated LC-MS/MS method demonstrates high sensitivity and specificity for this compound.[1][2] The universal availability and ease of collection make it a valuable alternative to meconium.
-
Meconium: Traditionally considered the gold standard for detecting prenatal drug exposure due to its long detection window (second and third trimesters). However, sample collection can be challenging, and the matrix itself is complex, often requiring extensive cleanup procedures. While specific quantitative data for this compound is sparse in the reviewed literature, methods for other opioids suggest that LC-MS/MS is the preferred analytical technique.
-
Urine: A readily available and non-invasive sample type, urine analysis is suitable for detecting recent drug use. The high percentage of this compound detection in the urine of heroin users underscores its utility as a biomarker.[3][4] However, the detection window is relatively short, typically a few days. The development of a fully validated quantitative method with defined LOD and LOQ for this compound in urine would be beneficial.
-
Blood: Providing a direct measure of a substance in the body at the time of collection, blood analysis is crucial for impairment assessment. However, the concentration of this compound in blood is expected to be low and the detection window is very short. The lack of validated methods and quantitative data for this compound in blood is a significant gap in the literature.
-
Hair: Offering the longest window of detection (months to years), hair analysis is ideal for assessing chronic or past drug exposure. While methods for other opioids in hair are established, specific validated methods and quantitative data for this compound are needed to fully evaluate its utility in this matrix. Differentiating between drug use and external contamination is a key challenge in hair analysis.
References
- 1. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of codeine, morphine, 6-monoacetylmorphine, and this compound in human umbilical cord tissue: method validation and evidence of in utero heroin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcodeine as a marker of illicit heroin in human hair: method validation and results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating False-Positive Results for Meconin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate detection of meconin, a key metabolite of noscapine and a potential marker for illicit opiate use, is of paramount importance. However, the complex nature of biological matrices, particularly meconium, presents a significant challenge in the form of false-positive results. This guide provides a comprehensive comparison of analytical methodologies, details potential sources of interference, and outlines experimental protocols to help navigate the complexities of this compound analysis and ensure the validity of research findings.
The issue of false positives in meconium drug testing is a well-documented concern, with studies indicating that unconfirmed screening results can have a false-positive rate as high as 43%.[1][2][3] While this compound is a valuable biomarker, its detection is not immune to the analytical challenges that lead to such inaccuracies. Understanding the limitations of initial screening methods and the importance of confirmatory analysis is crucial for any researcher in this field.
Comparative Analysis of Analytical Methods
The detection of this compound in biological samples typically involves a two-step process: an initial screening test followed by a more specific confirmatory test. The choice of method at each stage has significant implications for the accuracy and reliability of the results.
| Analytical Method | Principle | Target Analytes | Advantages | Disadvantages |
| Immunoassays (e.g., ELISA) | Antigen-antibody binding | Opiate class or specific opioids | High throughput, rapid, cost-effective for screening large numbers of samples. | Prone to cross-reactivity with structurally similar compounds, leading to a high rate of false positives. Does not definitively identify this compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography, identification by mass-to-charge ratio | This compound and other opiate metabolites | High specificity and sensitivity, considered a "gold standard" for confirmation. Provides structural information for definitive identification. | Requires more extensive sample preparation (derivatization), longer analysis time compared to immunoassays. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography, identification by precursor and product ion transitions | This compound and other opiate metabolites | High specificity, sensitivity, and often requires less sample preparation than GC-MS. Can analyze a wider range of compounds. | Higher initial instrument cost. Potential for matrix effects and isobaric interferences. |
Potential Sources of False-Positive Results in this compound Screening
False-positive results for this compound primarily arise during the initial immunoassay screening stage. These assays are designed to detect a class of compounds (opiates) and can sometimes cross-react with other structurally related or unrelated substances. While specific cross-reactivity data for this compound immunoassays is not widely published, the following table outlines substances that have been reported to cause false positives in general opiate screening, which could potentially impact this compound detection.
| Interfering Substance/Class | Potential for Cross-Reactivity | Notes |
| Poppy Seeds | High | Ingestion of poppy seeds can lead to the presence of morphine and codeine in biological samples, which would trigger a positive opiate screen. |
| Quinolone Antibiotics (e.g., ofloxacin, levofloxacin) | Documented | Some quinolone antibiotics have been shown to cross-react with opiate immunoassays. |
| Rifampin | Documented | This antibiotic has been reported to cause false-positive opiate screening results. |
| Dextromethorphan | Possible | A common ingredient in cough suppressants, its chemical structure has some similarities to opioids. |
| Diphenhydramine | Possible | An antihistamine that has been associated with false-positive results for some drugs of abuse. |
| Verapamil | Possible | A calcium channel blocker that has been implicated in false-positive opiate screens in some studies. |
It is crucial to note that the likelihood and degree of cross-reactivity can vary significantly depending on the specific immunoassay kit used.
Metabolic Pathway of Noscapine
Understanding the metabolic pathway of noscapine is essential for identifying potential interferences and for interpreting analytical results correctly. This compound is a direct metabolite of noscapine, an alkaloid found in opium poppies and, consequently, in illicit heroin preparations.
Experimental Workflow for Investigating Suspected False-Positives
A rigorous and systematic workflow is necessary to investigate and confirm or refute a suspected false-positive this compound result. This workflow should always culminate in a highly specific confirmatory analysis.
Detailed Experimental Protocols
Sample Preparation for Meconium Analysis
A robust sample preparation protocol is critical for removing matrix interferences and accurately quantifying this compound.
-
Homogenization: A known weight of meconium (typically 0.1-0.5 g) is homogenized in a suitable solvent, such as methanol or acetonitrile.
-
Extraction:
-
Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up meconium extracts. A mixed-mode cation exchange SPE cartridge is often used to isolate this compound and other opiate metabolites.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed, though it may be less effective at removing all matrix components.
-
-
Enzymatic Hydrolysis: If conjugated metabolites are of interest, an enzymatic hydrolysis step using β-glucuronidase may be included to cleave the glucuronide moiety.
-
Derivatization (for GC-MS): For GC-MS analysis, a derivatization step (e.g., with BSTFA) is necessary to increase the volatility and thermal stability of this compound. This step is not required for LC-MS/MS.
GC-MS Confirmatory Analysis
-
Gas Chromatograph (GC): A GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is used for separation.
-
Mass Spectrometer (MS): A single quadrupole or ion trap mass spectrometer is used for detection.
-
Ionization: Electron ionization (EI) is typically used.
-
Data Acquisition: The instrument is operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of derivatized this compound (e.g., m/z 194, 179, 151).
-
Identification Criteria: Positive identification of this compound requires the retention time to match that of a certified reference standard and the relative abundances of the monitored ions to be within a specified tolerance (e.g., ±20%) of the standard.
LC-MS/MS Confirmatory Analysis
-
Liquid Chromatograph (LC): An LC system with a reverse-phase column (e.g., C18) is used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is the instrument of choice for its high sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Data Acquisition: The instrument is operated in multiple reaction monitoring (MRM) mode. At least two specific precursor-to-product ion transitions for this compound should be monitored. For example:
-
Transition 1 (Quantifier): m/z 195.1 → 179.1
-
Transition 2 (Qualifier): m/z 195.1 → 151.1
-
-
Identification Criteria: Confirmation of this compound requires the retention time to be consistent with a reference standard and the ratio of the quantifier to qualifier ion transitions to be within a predefined range.
References
Meconin vs. Noscapine Detection in Toxicology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of toxicology, particularly in the context of opiate analysis, the detection of specific analytes can provide crucial insights into substance use and exposure. This guide offers a detailed comparison of the detection of meconin versus its parent compound, noscapine. Understanding the nuances of their detection is critical for accurate toxicological assessment, especially in distinguishing between licit and illicit opiate use.
Noscapine is a non-narcotic opium alkaloid naturally present in the poppy plant. While it has legitimate therapeutic uses as a cough suppressant, it is also a significant contaminant in illicit heroin preparations. This compound, a primary metabolite of noscapine, serves as a valuable biomarker for noscapine exposure. The decision to target this compound, noscapine, or both in a toxicological screen depends on the specific analytical goals, the biological matrix being tested, and the required sensitivity and specificity of the assay.
The Rationale for this compound Detection
The primary advantage of detecting this compound lies in its utility as a specific marker for the consumption of illicit heroin. Noscapine is often present in street heroin but is absent from pharmaceutical-grade diamorphine (heroin) used in some medical settings. Therefore, the presence of this compound in a biological sample strongly suggests the use of illicit heroin. Furthermore, as a metabolite, this compound can sometimes be detected for a longer period than the parent drug, extending the window of detection.
Comparative Analysis of Detection Methods
The principal analytical techniques for the detection and quantification of both this compound and noscapine are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity, allowing for the reliable identification and measurement of these compounds in complex biological matrices such as urine, plasma, and meconium.
Data Presentation: Quantitative Performance
The following table summarizes the quantitative performance of various analytical methods for the detection of noscapine and this compound in different biological matrices.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range |
| Noscapine | Plasma | LC-MS/MS | - | 9 ng/mL[1] | 0.1 - 100 ng/mL[2] |
| Rat Plasma | UPLC-MS/MS | - | - | 1 - 100 ng/mL | |
| This compound | Umbilical Cord | LC-MS/MS | 0.1 ng/g[3] | 0.2 ng/g[3] | 0.2 - 10.0 ng/g[3] |
| Urine | GC-MS | Not explicitly stated | Not explicitly stated | - |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine
This protocol provides a general framework for the detection of this compound in urine.
-
Sample Preparation:
-
Collect a urine sample (minimum 30 mL) in a clean, sterile container.[4]
-
To 5 mL of urine, add an internal standard (e.g., this compound-d3).
-
Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated metabolites.
-
Adjust the pH of the sample to approximately 9.0 with a suitable buffer.
-
Conduct liquid-liquid extraction (LLE) with an organic solvent (e.g., a mixture of chloroform and isopropanol) or perform solid-phase extraction (SPE) using a C18 or mixed-mode cartridge.[5]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the sample at 70-90°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives of the analytes.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., HP-5MS).
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for this compound-TMS.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Noscapine in Plasma
This protocol outlines a general procedure for the quantification of noscapine in plasma.
-
Sample Preparation:
-
Collect a blood sample in a tube containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
To 1 mL of plasma, add an internal standard (e.g., noscapine-d3 or a suitable analog like papaverine).[6][7]
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile.[8]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot. Alternatively, for cleaner samples, perform SPE.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometer:
-
Operate with an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for noscapine (e.g., m/z 414.2 -> 220.1) and the internal standard.
-
-
Visualizing the Relationship and Workflow
Metabolic Pathway of Noscapine to this compound
The following diagram illustrates the metabolic conversion of noscapine to its primary metabolites, this compound and cotarnine.
Caption: Metabolic breakdown of noscapine into this compound and cotarnine.
Experimental Workflow for Toxicological Analysis
This diagram outlines the general workflow for the analysis of this compound and noscapine in biological samples.
Caption: General workflow for this compound and noscapine detection.
References
- 1. Determination of noscapine and its metabolites in plasma by coupled-column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of methylephedrine and noscapine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Urine Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of noscapine in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of noscapine in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Meconin as a Biomarker for Substance Misuse: A Comparative Clinical Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical validation overview of meconin as a biomarker for substance misuse, specifically focusing on illicit opiate consumption. It offers a direct comparison with other established biomarkers, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this analytical tool.
Executive Summary
This compound, a metabolite of noscapine which is a natural opium alkaloid found in illicit heroin preparations, has emerged as a highly specific and sensitive biomarker for detecting the use of street heroin. Its presence can distinguish illicit heroin use from the consumption of pharmaceutical opioids, a critical factor in clinical and forensic settings. This guide delves into the quantitative performance of this compound in comparison to other biomarkers, details the experimental protocols for its detection, and outlines its clinical utility and limitations.
Performance Comparison of Opioid Biomarkers
The clinical utility of a biomarker is determined by its sensitivity, specificity, and window of detection. The following table summarizes the performance of this compound in comparison to other commonly used biomarkers for detecting illicit opioid use.
| Biomarker | Biological Matrix | Sensitivity | Specificity | Window of Detection | Key Advantages | Limitations |
| This compound | Urine | 94.7%[1] | 100%[1] | Up to 2-3 days | High specificity for illicit heroin. Longer detection window than 6-MAM. | Not present in all illicit heroin preparations. Pharmacokinetics not fully elucidated.[1] |
| Umbilical Cord | Improved identification of in utero heroin exposure compared to methods without this compound.[2] | High | Reflects third-trimester exposure.[3][4] | Differentiates in utero illicit heroin exposure from maternal morphine administration.[2] | Requires specialized analytical methods. | |
| 6-Monoacetylmorphine (6-MAM) | Urine | 56% in one study of known heroin users.[5] | >99% | Very short; typically less than 8 hours.[6] | Definitive marker of recent heroin use. | Rapidly metabolizes to morphine, leading to a high rate of false negatives.[6] |
| Meconium | Definitive for heroin use by the mother. | High | Reflects third-trimester exposure. | Confirms heroin use. | Short half-life may prevent detection.[7] | |
| Acetylcodeine | Urine | Variable (16-86%)[5] | Can be formed by co-administration of diamorphine and codeine.[5] | Short | Can indicate illicit heroin use. | Not entirely specific to illicit heroin.[5] |
| Papaverine & Noscapine | Urine | Highly variable | High | Not well established | Can indicate illicit heroin use. | Rarely detected in some illicit heroin seizures. Can be found in some over-the-counter medications.[5][8] |
| Morphine-to-Codeine Ratio | Blood/Urine | Widely used | Can be indicative | Dependent on metabolism | Can help differentiate heroin use from codeine administration. | Ratios can be influenced by various factors, including genetics and co-ingestion of other substances. |
Experimental Protocols
Accurate detection of this compound and other opioid biomarkers relies on robust and validated analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine
This protocol is a generalized procedure based on established methods for the analysis of drugs of abuse in urine.[9][10]
1. Sample Preparation:
-
Hydrolysis (for conjugated metabolites): To 1 mL of urine, add a deuterated internal standard. For opiates, enzymatic (β-glucuronidase) or acid hydrolysis is performed to cleave glucuronide conjugates.[9]
-
pH Adjustment: Adjust the sample pH to the optimal range for extraction using an appropriate buffer.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to isolate the analytes of interest and remove interfering substances.
-
Elution: The analytes are eluted from the cartridge using an organic solvent.
-
Evaporation: The eluate is evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried extract is reconstituted in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heated to create volatile derivatives suitable for GC analysis.[11]
3. GC-MS Analysis:
-
Injection: 1-2 µL of the derivatized sample is injected into the GC.
-
Chromatographic Separation: A capillary column (e.g., HP-5MS) is used to separate the different compounds in the sample based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification and quantification. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Umbilical Cord Tissue
This protocol is a generalized procedure based on established methods for the analysis of drugs in umbilical cord tissue.[12]
1. Sample Preparation:
-
Homogenization: A section of umbilical cord tissue is weighed and homogenized in a buffer solution.
-
Alkaline Hydrolysis: The homogenate is treated with a sodium hydroxide solution to release the analytes from the tissue matrix.[12]
-
Solid-Phase Extraction (SPE): The hydrolyzed supernatant is passed through an anion-exchange SPE column.[12]
-
Elution and Reconstitution: The analytes are eluted, and the eluate is evaporated and reconstituted in a mobile phase-compatible solvent.[12]
2. LC-MS/MS Analysis:
-
Injection: An aliquot of the reconstituted sample is injected into the LC system.
-
Chromatographic Separation: A reverse-phase C18 or other suitable column is used to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Mass Spectrometry Detection: The eluent from the LC is introduced into the tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
Signaling Pathways and Experimental Workflows
To visualize the process of clinical biomarker validation and the metabolic pathway of heroin, the following diagrams are provided.
Clinical Utility and Limitations of this compound
Clinical Utility:
-
High Specificity for Illicit Heroin: this compound's primary advantage is its ability to differentiate between the use of illicit "street" heroin and pharmaceutical opioids, such as prescribed morphine or diamorphine.[1] This is crucial for monitoring patients in substance misuse programs and for forensic investigations.
-
Improved Detection Rates: Studies have shown that including this compound in testing panels can significantly increase the detection rate of illicit heroin use compared to relying solely on 6-MAM, which has a very short detection window.[6] In one study, this compound detection improved the identification of illicit heroin use by 69% over 6-MAM in urine samples from known heroin users.[6]
-
Application in Neonatal Drug Testing: The detection of this compound in neonatal specimens like umbilical cord tissue can confirm in utero exposure to illicit heroin, distinguishing it from maternal administration of morphine during labor.[2]
Limitations:
-
Variability in Illicit Heroin Composition: The concentration of noscapine, the precursor to this compound, can vary in illicit heroin preparations. This means that a negative this compound result does not definitively rule out heroin use.
-
Pharmacokinetics Not Fully Characterized: The exact dose-response relationship and the full pharmacokinetic profile of this compound are not yet completely understood.[1]
-
Requirement for Advanced Analytical Techniques: The detection of this compound requires sophisticated and expensive equipment, such as GC-MS or LC-MS/MS, which may not be available in all clinical laboratories.
Conclusion
The clinical validation of this compound demonstrates its significant value as a biomarker for the detection of illicit heroin use. Its high specificity and improved detection window compared to traditional markers like 6-MAM make it a powerful tool for clinicians and researchers. While limitations exist, particularly regarding the variability of its precursor in street drugs, the inclusion of this compound in comprehensive drug testing panels can greatly enhance the accuracy of identifying substance misuse. Further research into its pharmacokinetics and the development of more accessible analytical methods will likely expand its clinical application in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Comparison of the Microgenics CEDIA heroin metabolite (6-AM) and the Roche Abuscreen ONLINE opiate immunoassays for the detection of heroin use in forensic urine samples. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Drugs of abuse testing in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. Frontiers | Analysis of umbilical cord tissue as an indicator of in utero exposure to toxic adulterating substances [frontiersin.org]
- 7. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 8. researchgate.net [researchgate.net]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. maine.gov [maine.gov]
- 11. ovid.com [ovid.com]
- 12. Can Umbilical Cord and Meconium Results Be Directly Compared? Analytical Approach Matters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Meconin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE) for handling Meconin, along with crucial operational and disposal plans. By adhering to these protocols, you can minimize risks and maintain a safe working environment.
Chemical Identifier:
| Name | This compound |
| CAS Number | 569-31-3 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes skin irritation and serious eye irritation. Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
Summary of Hazards:
| Hazard Class | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification and Use Protocol |
| Hand Protection | Chemical-resistant gloves | While specific chemical resistance data for this compound is not readily available, it is recommended to use nitrile gloves. Double-gloving is advised for enhanced protection. Gloves should be changed every two hours or immediately if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling this compound to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical to prevent contamination and ensure a safe laboratory environment.
Handling and Storage:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Emergency Procedures:
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, contain the spill and follow your institution's hazardous material spill response protocol.
-
Clean the spill area with a suitable decontamination solution and dispose of all cleanup materials as hazardous waste.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Waste Disposal:
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this compound down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Experimental Workflow and Emergency Response Diagrams
To provide a clear visual guide, the following diagrams illustrate the standard workflow for handling this compound and the decision-making process in an emergency.
Caption: Standard workflow for handling this compound from preparation to disposal.
Caption: Decision-making process for responding to a this compound-related emergency.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
